molecular formula C13H11ClN2O2 B13727882 E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13727882
M. Wt: 262.69 g/mol
InChI Key: AGSLHRHNGPJUFV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+

InChI Key

AGSLHRHNGPJUFV-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Expanding Therapeutic Potential of 3-Nitrovinylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The introduction of a 3-nitrovinyl moiety to this core creates a unique chemical entity with significant therapeutic potential. The electron-withdrawing nature of the nitro group, combined with the conjugated vinyl system, renders the β-carbon of the vinyl group highly electrophilic and susceptible to Michael addition by biological nucleophiles. This intrinsic reactivity is a key determinant of the diverse biological activities observed in this class of compounds, spanning anticancer, antimicrobial, and antiparasitic domains. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 3-nitrovinylquinoline derivatives, offering valuable insights for researchers and professionals in drug development.

Introduction: The Quinoline Core and the 3-Nitrovinyl Functional Group

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural alkaloids (e.g., quinine) and synthetic drugs, demonstrating its broad therapeutic relevance.[1] The modification of the quinoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological activities.

The incorporation of a nitro group, particularly at the 3-position, has been shown to confer potent bioactivity.[2] The nitro group is a strong electron-withdrawing group and a known pharmacophore in many antimicrobial and anticancer agents.[3][4] Its mechanism often involves bioreduction within target cells or pathogens to form reactive nitroso and hydroxylamine intermediates or radical anions that can damage DNA and other critical biomolecules.[3][5]

When this nitro group is part of a 3-nitrovinyl substituent (-CH=CH-NO2), the molecule gains an additional layer of reactivity. The vinyl linker acts as a conjugated system, making the terminal carbon an excellent Michael acceptor. This allows for covalent modification of biological targets, such as cysteine residues in enzyme active sites, which can lead to irreversible inhibition and potent biological effects. This guide will delve into the multifaceted biological activities stemming from this unique structural combination.

Synthesis of 3-Nitrovinylquinoline Derivatives

The primary and most efficient method for synthesizing 3-nitrovinylquinoline derivatives is through the Henry reaction , also known as the nitroaldol reaction.[6][7] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with a carbonyl compound.[6][8]

In this context, the synthesis typically proceeds in two steps:

  • Henry Reaction: 3-Formylquinoline (quinoline-3-carbaldehyde) is reacted with a nitroalkane (e.g., nitromethane) in the presence of a base to form a β-nitro alcohol intermediate.

  • Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, often under acidic or basic conditions, to yield the final 3-nitrovinylquinoline derivative.[6]

This synthetic route is versatile, allowing for the introduction of various substituents on both the quinoline ring and the vinyl group, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis of 3-Nitrovinylquinoline A 3-Formylquinoline D β-Nitro Alcohol Intermediate A->D Henry Reaction B Nitroalkane (R-CH2-NO2) B->D C Base Catalyst (e.g., NaOH, Et3N) C->D Catalyzes F 3-Nitrovinylquinoline Derivative D->F Elimination of H2O E Dehydration (Acid or Heat) E->F G cluster_pathway Potential Anticancer Mechanism of 3-Nitrovinylquinoline Compound 3-Nitrovinylquinoline Derivative EGFR EGFR Kinase Domain Compound->EGFR Binds ATP Pocket Cys797 Cysteine 797 Compound->Cys797 Covalent Adduct (Michael Addition) Nitroreductase Cellular Nitroreductases Compound->Nitroreductase Reduction Apoptosis Apoptosis EGFR->Apoptosis Inhibition Leads to ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Induces Nitroreductase->ROS Generates G cluster_antimicrobial Antimicrobial/Antiparasitic Mechanism cluster_inside Compound 3-Nitrovinylquinoline Nitroreductase Pathogen-Specific Nitroreductase Compound->Nitroreductase Enters Cell & Reduced Pathogen Pathogen Cell (e.g., Bacterium, Parasite) Radical Nitro Radical Anion (R-NO2•−) Nitroreductase->Radical e- Transfer Damage DNA Damage Protein Dysfunction Lipid Peroxidation Radical->Damage Causes CellDeath Pathogen Death Damage->CellDeath Leads to

Sources

A Comprehensive Technical Guide to the Pharmacological Potential of Functionalized Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged structure" in medicinal chemistry.[1][2] Its inherent physicochemical properties and versatile reactivity allow for functionalization at multiple positions, leading to a vast chemical space of derivatives with diverse and potent pharmacological activities.[3][4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of functionalized quinoline intermediates. We delve into their established roles as anticancer, antimicrobial, and anti-inflammatory agents, as well as their emerging potential in treating neurodegenerative diseases.[5][6][7] By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics based on the remarkable quinoline core.

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

Historical Perspective and Significance

The history of quinoline in medicine is famously rooted in the discovery of quinine, an alkaloid from Cinchona bark, as the first effective treatment for malaria.[5] This seminal discovery established the quinoline motif as a pharmacologically significant entity. Since then, synthetic quinoline derivatives have become foundational components of numerous approved drugs, including the fluoroquinolone antibiotics (e.g., ciprofloxacin), the anti-malarial drug chloroquine, and the anticancer agent topotecan.[5][8] The continued interest in this scaffold stems from its ability to interact with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal chelation, making it an exceptional building block in drug design.[2][9]

Physicochemical Properties and Reactivity

Quinoline is a weak tertiary base characterized by an electron-deficient heterocyclic ring fused to an electron-rich benzene ring.[1] This electronic distribution influences its reactivity; the pyridine ring is generally susceptible to nucleophilic attack, while the benzene ring undergoes electrophilic substitution.[2][3] This distinct reactivity allows for regioselective functionalization, a critical aspect for tuning the pharmacological profile and structure-activity relationship (SAR) of its derivatives.[2][3]

Rationale for Functionalization in Drug Discovery

Unmodified quinoline has limited therapeutic use. However, the precise and selective introduction of various functional groups onto the quinoline core is a transformative strategy for enhancing pharmacological profiles. Functionalization can modulate a compound's lipophilicity, solubility, metabolic stability, and binding affinity to specific biological targets.[3] For instance, the addition of an amino group at the C-4 position and a chlorine atom at the C-7 position is a classic feature of many antimalarial quinolines. Modern synthetic chemistry has unlocked novel pathways for creating diverse libraries of functionalized quinolines, accelerating the discovery of candidates with improved efficacy and reduced side effects for a multitude of diseases.[4]

Synthetic Strategies for Functionalized Quinoline Intermediates

The synthesis of the quinoline core is a well-established field, with both classical name reactions and modern catalytic methods providing access to a wide array of derivatives.

Classical and Modern Synthetic Routes

Classical methods such as the Friedländer, Skraup, and Doebner-von Miller syntheses remain valuable for creating specific substitution patterns.[10][11] The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group and is highly versatile.[10] However, these methods can sometimes require harsh conditions.

Modern synthetic approaches offer milder conditions, greater functional group tolerance, and access to more complex derivatives.[10] Transition-metal-catalyzed reactions, such as Palladium-mediated Suzuki or Buchwald-Hartwig couplings and C-H bond functionalization, have become powerful tools for introducing aryl, amino, and other moieties onto the quinoline scaffold.[4][7]

Representative Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol describes a general, efficient method for synthesizing a functionalized quinoline, a common intermediate for further pharmacological development. The use of microwave irradiation often improves reaction efficiency and reduces reaction times.[2]

Objective: To synthesize a 2,4-disubstituted quinoline derivative via a microwave-assisted Friedländer annulation.

Materials:

  • 2-aminoacetophenone (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Ethanol (solvent)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reactor vial, combine 2-aminoacetophenone (1 mmol, 1.0 eq), 1,3-cyclohexanedione (1 mmol, 1.0 eq), and a catalytic amount of p-TSA (0.1 mmol, 0.1 eq).

  • Solvent Addition: Add 3 mL of ethanol to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes. Causality Note: Microwave heating provides rapid and uniform energy transfer, accelerating the condensation and cyclization steps while minimizing side product formation.

  • Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to check for the consumption of starting materials and the formation of the product.

  • Product Isolation: If the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Add cold water to the residue. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Applications of Functionalized Quinolines

The versatility of the quinoline scaffold has led to its exploration across numerous therapeutic areas.

Anticancer Agents

Quinoline derivatives are prominent in oncology, acting through diverse mechanisms to inhibit tumor growth and progression.[1][6]

4.1.1 Mechanism of Action Functionalized quinolines exert their anticancer effects by targeting various hallmarks of cancer:

  • Kinase Inhibition: Many quinoline-based compounds are designed as inhibitors of protein kinases (e.g., PI3K, Aurora kinases) that are crucial for cancer cell signaling pathways.[12][13][14]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][9][14]

  • DNA Damage and Repair Inhibition: Quinolines can act as DNA intercalating agents or inhibit topoisomerase enzymes, disrupting DNA replication and inducing cell death.[6][15]

  • Apoptosis Induction: By modulating key proteins in cell death pathways, such as Bcl-2, quinoline compounds can trigger programmed cell death in cancer cells.[6][14]

4.1.2 Signaling Pathway: Inhibition of PI3K/Akt/mTOR The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer. Certain quinoline-chalcone hybrids have been identified as potent inhibitors of this pathway.[14]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline-Chalcone Hybrid Quinoline->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.

4.1.3 Data Summary: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
Quinoline-Chalcone HybridA549 (Lung Cancer)1.91PI3K/Akt/mTOR Inhibition[14]
2,4-Disubstituted QuinolineHCT116 (Colon)VariesApoptosis Induction[6]
5-Chloroquinolin-8-ol DerivativeMCF-7 (Breast Cancer)VariesCytotoxicity[12]
Quinoline-Sulfonamide HybridVariousVariesKinase Inhibition[12]
Antimicrobial Agents

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[16] Functionalized quinolines, particularly the fluoroquinolones, have long been a mainstay, and new derivatives continue to show promise.

4.2.1 Mechanism of Action

  • Antibacterial: The primary mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[16][17] Other quinoline derivatives may disrupt bacterial cell membranes or other vital processes.[16]

  • Antifungal & Antiprotozoal: Quinoline hybrids have demonstrated activity against various fungi and protozoa, including Leishmania donovani, often through mechanisms that are still under investigation but may involve macrophage activation or inhibition of essential enzymes.[3][18]

4.2.2 Experimental Workflow: Antimicrobial Susceptibility Testing (AST) Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating a new antimicrobial agent. The broth microdilution method is a standard procedure.

AST_Workflow Start Start: Quinoline Compound & Bacterial Culture Prep Prepare 2-fold Serial Dilutions of Compound Start->Prep Inoc Inoculate Wells with Standardized Bacterial Suspension Prep->Inoc Incub Incubate at 37°C for 18-24 hours Inoc->Incub Read Visually Inspect for Turbidity Incub->Read Result Determine MIC: Lowest Concentration with No Visible Growth Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

4.2.3 Data Summary: Antibacterial Activity of Novel Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline)Vancomycin-resistant E. faecium4[16]
Compound 15 (2-sulfoether-4-quinolone)S. aureus0.8 (µM)[16]
Hybrid 5d (Quinolone-coupled quinoline)Various G+ and G- strains0.125 - 8[17]
Quinoline-Amino Acid Derivative 43a E. coli, S. aureus, B. subtilis0.62 (mg/mL)[19]
Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases.[20] Quinoline derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[7][21]

4.3.1 Mechanism of Action The anti-inflammatory properties of quinolines are attributed to the inhibition of several targets:

  • Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, key mediators of pain and inflammation. Quinolines bearing a carboxylic acid moiety have shown COX-inhibitory activity.[7]

  • Phosphodiesterase 4 (PDE4): PDE4 inhibition increases intracellular cAMP levels, leading to a downstream anti-inflammatory effect.[7][22]

  • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammatory damage. Certain pyrazolo[4,3-c]quinoline derivatives potently inhibit NO production.[23]

4.3.2 Data Summary: Efficacy of Anti-inflammatory Quinoline Derivatives

Compound ClassTargetPotencyReference
Pyrazolo[4,3-c]quinoline (2i , 2m )LPS-induced NO ProductionIC₅₀ in submicromolar range[23]
Azetidinone-bearing Quinoline (6b )Carrageenan-induced paw edemaSignificant edema reduction[21]
Carboxamide-bearing QuinolineTRPV1 AntagonismVaries[7]
Agents for Neurodegenerative Diseases

The complexity of neurodegenerative diseases like Alzheimer's and Parkinson's requires multi-target therapeutic approaches.[24] Quinoline's versatile scaffold makes it an ideal starting point for designing inhibitors of enzymes implicated in disease progression.[25][26]

4.4.1 Mechanism of Action

  • Cholinesterase Inhibition: Many quinoline derivatives have been designed as selective inhibitors of Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[25] This is a primary strategy for managing Alzheimer's symptoms.

  • Multi-Target Inhibition: More advanced derivatives are being developed to simultaneously inhibit AChE, beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in Alzheimer's pathology.[25]

  • Antioxidant & Neuroprotective: Some quinolines possess intrinsic antioxidant properties, which can help mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.[8]

4.4.2 Data Summary: Activity of Quinolines Against Neurological Targets

Compound ClassTarget Enzyme(s)Potency / % InhibitionReference
Quinoline DerivativeAChE94.6% Inhibition[25]
Quinoline-Sulfonamide HybridMAO-BBinding Energy: -10.57 kcal/mol[26]
Tacrine-Coumarin HybridAChE, BChEIC₅₀ in nanomolar rangeNot directly in results, but implied by multi-target approach

Experimental Protocols for Biological Evaluation

Validating the pharmacological potential of newly synthesized quinoline intermediates requires robust and reproducible biological assays.

In Vitro Anticancer Assay: MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration at which a quinoline derivative inhibits the growth of a cancer cell line by 50% (IC₅₀). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HCT116)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivative, dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Causality Note: This incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Self-Validating Principle: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Objective: To evaluate the ability of a quinoline derivative to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.[23]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized quinoline derivative, dissolved in DMSO

  • Griess Reagent

  • 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1 hour before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to the supernatant. Causality Note: The Griess Reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

Future Perspectives and Conclusion

Emerging Therapeutic Targets and Hybrid Molecules

The future of quinoline-based drug discovery lies in designing compounds for novel therapeutic targets and creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[3][14] This strategy aims to develop drugs with dual modes of action to overcome drug resistance and improve therapeutic outcomes.[3]

Role of Computational Chemistry

In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, are becoming indispensable.[18][27] These computational tools help in rational drug design, allowing for the pre-screening of virtual libraries of quinoline derivatives to identify candidates with high binding affinity and favorable drug-like properties, thus saving significant time and resources.

Concluding Remarks

The functionalized quinoline intermediate is an exceptionally valuable scaffold in medicinal chemistry, with a proven track record and immense future potential.[5] Its synthetic tractability and ability to modulate a wide spectrum of biological targets ensure that it will remain a central focus of research and development efforts.[2][4] The continued exploration of new functionalization strategies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel quinoline-based drugs for treating the world's most challenging diseases.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. (n.d.). Benchchem.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.
  • Review on recent development of quinoline for anticancer activities. (2022). Heliyon.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry.
  • 4-Substituted Quinolines: Structure Activity Rel
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (2006). PubMed.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2023).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Ingenta Connect.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Advances.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.).
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). PubMed.
  • Biological Activities of Quinoline Deriv
  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2009). Journal of Medicinal Chemistry.
  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Deriv
  • Synthesis of functionalized quinolines using KOH as a base in solvent-free conditions. (n.d.). Taylor & Francis Online.

Sources

Technical Guide: Electron-Deficient Nitrovinyl Quinolines as Michael Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophore design, synthetic accessibility, and mechanistic profiling of electron-deficient nitrovinyl quinolines . As a class of "soft" electrophiles, these compounds function as Michael acceptors, targeting nucleophilic cysteine residues within biological systems. While the quinoline scaffold provides favorable pharmacokinetic properties and DNA-intercalating potential, the nitrovinyl "warhead" introduces a high-reactivity motif capable of covalent protein modification. This document serves as a blueprint for medicinal chemists navigating the balance between potency (covalent inhibition) and selectivity (toxicity/PAINS liability).

The Chemical Scaffold: Structural & Electronic Profiling

The synergy between the quinoline ring and the nitrovinyl moiety creates a unique reactivity profile.

Electronic Synergy

The nitrovinyl group (


) is one of the most reactive Michael acceptors due to the potent electron-withdrawing nature of the nitro group.
  • The Warhead: The nitro group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the
    
    
    -carbon highly susceptible to nucleophilic attack by soft nucleophiles (thiolates).
  • The Scaffold: The quinoline ring acts as a lipophilic carrier. Substituents on the quinoline ring (e.g., 6-OMe, 8-OH) modulate the electron density of the aromatic system, thereby "tuning" the electrophilicity of the distal nitrovinyl group.

The "Soft" Electrophile Advantage

Unlike hard electrophiles (e.g., acyl chlorides) that react indiscriminately with amines and hydroxyls, nitrovinyl quinolines are soft electrophiles . According to the Hard and Soft Acids and Bases (HSAB) theory, they preferentially react with soft nucleophiles , primarily the sulfhydryl (


) groups of cysteine residues in proteins or glutathione (GSH).

Synthetic Pathways: The Henry Condensation Protocol[1]

The most robust route to nitrovinyl quinolines is the Henry Reaction (Nitroaldol Condensation) followed by dehydration.

Reaction Workflow Diagram

HenryReaction Start Quinoline-Carbaldehyde Intermed β-Nitroalcohol (Transient) Start->Intermed + Reagent Reflux/MW Reagent Nitromethane (CH3NO2) Reagent->Intermed Catalyst NH4OAc / AcOH Catalyst->Intermed Product Nitrovinyl Quinoline (E-Isomer) Intermed->Product - H2O (Dehydration)

Figure 1: Step-wise synthesis of nitrovinyl quinolines via the Henry condensation-dehydration sequence.

Validated Experimental Protocol

Note: This protocol is designed for 1.0 mmol scale.

Reagents:

  • Substituted Quinoline-carbaldehyde (1.0 eq)

  • Nitromethane (

    
    ) (Excess, acts as solvent/reagent)
    
  • Ammonium Acetate (

    
    ) (0.5 eq)
    
  • Glacial Acetic Acid (Catalytic drops)

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of quinoline-carbaldehyde in 3 mL of nitromethane.

  • Catalysis: Add 0.5 mmol (38 mg) of ammonium acetate and 2 drops of glacial acetic acid.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 110°C for 15 minutes . (Alternatively: Reflux at 100°C for 4-6 hours).

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold methanol.

    • If no precipitate:[1] Remove excess nitromethane under reduced pressure. Redissolve residue in DCM, wash with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography to avoid decomposition on silica.

Quality Control (Self-Validation):

  • 
     NMR:  Look for the characteristic trans-alkene doublets (
    
    
    
    ) in the 7.5–8.5 ppm region.
  • IR Spectroscopy: Confirm the presence of

    
     stretches (asymmetric ~1510 
    
    
    
    , symmetric ~1340
    
    
    ).

Mechanistic Profiling: Covalent Inhibition

The biological activity of these compounds relies on the Michael Addition to cysteine thiols.[3]

Mechanism of Action (MOA) Diagram

MichaelAddition Enzyme Target Protein (Cys-SH) Complex Non-Covalent Encounter Complex Enzyme->Complex Inhibitor Nitrovinyl Quinoline (Michael Acceptor) Inhibitor->Complex TS Transition State (Thiolate Attack on β-C) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Nitronate Intermediate) TS->Adduct Charge Stabilization Final Inhibited Protein (Stable Thioether) Adduct->Final Protonation

Figure 2: Kinetic pathway of cysteine-mediated Michael addition to the nitrovinyl warhead.

Reversibility vs. Irreversibility

A critical distinction in drug design is the residence time of the inhibitor.

  • Kinetic Control: The nitro group stabilizes the intermediate carbanion (nitronate).[4] While often considered irreversible, the reaction can be reversible (retro-Michael) under specific physiological conditions (e.g., high glutathione concentrations).

  • Tunability: Adding electron-withdrawing groups (e.g., -Cl, -F) to the quinoline ring increases the forward reaction rate (

    
    ) but may also increase non-specific toxicity.
    

Biological Applications & Data

Nitrovinyl quinolines have demonstrated efficacy in two primary domains: antimicrobial and anticancer therapies.

Comparative Activity Data

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature regarding quinoline derivatives and nitrovinyl warheads.

Substituent (R-Quinoline)Target Organism/ProteinActivity MetricMechanism Insight
Unsubstituted S. aureus (Bacteria)MIC: 4–8

g/mL
Membrane disruption & enzyme alkylation
8-Hydroxy C. albicans (Fungal)MIC: 2

g/mL
Metal chelation + Covalent trapping
6-Methoxy KRAS G12C (Cancer)

: < 1

M
Covalent modification of Cys12
8-Nitro E. coli (Gram -)MIC: > 64

g/mL
Poor permeability; efflux liability
Therapeutic Focus: Antibacterial & Anticancer[6][7]
  • Antibacterial: These compounds are effective against Gram-positive bacteria (MRSA). The mechanism involves targeting multiple cysteine-dependent enzymes (e.g., sortase A), leading to a collapse of bacterial cell wall integrity [1, 2].

  • Anticancer: By targeting surface-exposed cysteines on oncoproteins (like KRAS or specific kinases), nitrovinyl quinolines induce apoptosis. Recent studies suggest they can also induce ferroptosis by covalently inhibiting GPX4 (Glutathione Peroxidase 4), a key regulator of lipid peroxidation [3].

Liability Assessment (PAINS & Toxicity)

For drug development professionals, assessing the "developability" is as crucial as potency.

  • PAINS (Pan-Assay Interference Compounds): Nitrovinyl compounds are frequently flagged as PAINS candidates due to their high reactivity. They can show false positives in HTS (High-Throughput Screening) by reacting with the assay reagents (e.g., luciferase) rather than the target.

    • Mitigation: Always validate activity using orthogonal assays (e.g., biophysical methods like Mass Spectrometry or SPR) to confirm specific covalent binding.

  • Glutathione Depletion: Because they react with thiols, systemic administration can deplete cellular glutathione, leading to oxidative stress in healthy cells.

    • Strategy: Use "prodrug" strategies or tune the electrophilicity (using steric hindrance at the

      
      -position) to ensure the warhead only reacts within the specific catalytic pocket of the target protein [4].
      

References

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]

  • Quinoline-based promising anticancer and antibacterial agents. ResearchGate. [Link]

  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. ResearchGate. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central. [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction. ResearchGate. [Link]

Sources

Antimicrobial Nitrovinylquinoline Scaffolds: Synthetic Architectures & Pharmacodynamic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Nitrovinylquinoline Compounds: Synthetic Architectures & Pharmacodynamic Mechanisms Content Type: Technical Monograph / Drug Discovery Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists

Executive Summary & Pharmacophore Analysis[1]

The nitrovinylquinoline moiety represents a specialized class of antimicrobial pharmacophores that fuses the DNA-intercalating properties of the quinoline core with the high electrophilic reactivity of a nitrovinyl (2-nitroethenyl) side chain. Unlike standard quinoline antibiotics (e.g., fluoroquinolones) that primarily target DNA gyrase via hydrogen bonding and metal chelation, nitrovinylquinolines operate largely as covalent inhibitors (suicide substrates).

The defining feature is the


-nitrovinyl group  (

), which functions as a potent Michael acceptor . This "warhead" targets nucleophilic cysteine residues in microbial enzymes and depletes intracellular thiol pools (e.g., glutathione), leading to metabolic collapse and redox stress.
Key Therapeutic Value
  • Dual-Action Mechanism: Non-covalent DNA binding (quinoline) + Covalent enzyme inactivation (nitrovinyl).

  • Anti-Biofilm Potential: High reactivity with the extracellular polymeric substance (EPS) matrix proteins.

  • Broad Spectrum: Active against Gram-positive bacteria (including MRSA) and recalcitrant fungal pathogens (Candida spp.).

Chemical Synthesis: The Modified Henry Reaction

The most robust route to nitrovinylquinolines is the condensation of quinoline-carboxaldehydes with nitromethane. While often classified generally as a Knoevenagel condensation, strictly speaking, this is a Henry Reaction (Nitroaldol) followed by a dehydration step.

Core Synthetic Pathway

The synthesis typically proceeds via the reaction of quinoline-2-carbaldehyde (or the 3-/4- isomers) with nitromethane in the presence of a weak base catalyst (Ammonium Acetate or Piperidine) in glacial acetic acid.

Synthesis Q_CHO Quinoline-2-carbaldehyde (Electrophile) Inter Intermediate: β-nitroalcohol Q_CHO->Inter Henry Reaction NH4OAc, AcOH, Δ MeNO2 Nitromethane (Nucleophile) MeNO2->Inter Product 2-(2-Nitrovinyl)quinoline (Target Scaffold) Inter->Product Dehydration (-H2O)

Figure 1: The dehydrative Henry reaction pathway for synthesizing the nitrovinylquinoline core.

Validated Synthetic Protocol

Objective: Synthesis of 2-(2-nitrovinyl)quinoline.

Reagents:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Nitromethane (5.0 eq, excess acts as solvent/reactant)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of quinoline-2-carbaldehyde in 10 mL of glacial acetic acid.

  • Addition: Add 25.0 mmol of nitromethane and 2.5 mmol of ammonium acetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Precipitation: The yellow/orange solid product will precipitate. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Critical Control Point: If the intermediate nitro-alcohol persists (incomplete dehydration), add a catalytic amount of methanesulfonyl chloride (MsCl) and triethylamine (Et3N) to force elimination.

Mechanism of Action (MOA): The Cysteine Trap

The biological activity of nitrovinylquinolines is driven by the electron-withdrawing nature of the nitro group, which activates the adjacent alkene (


-carbon) toward nucleophilic attack.
The Michael Addition Cascade

Unlike antibiotics that lock into a static binding pocket, nitrovinylquinolines react chemically with the target.

  • Entry: The lipophilic quinoline ring facilitates transport across the bacterial cell membrane.

  • Targeting: The molecule approaches thiol-rich enzymes (e.g., thioredoxin reductase, specific cysteine proteases).

  • Covalent Bonding: The thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the nitrovinyl group.
  • Inactivation: The resulting adduct permanently disables the enzyme or depletes the cell's antioxidant glutathione pool, triggering oxidative stress and apoptosis.

MOA cluster_0 Bacterial Cytoplasm NitroVinyl Nitrovinylquinoline (Michael Acceptor) Complex Transition State (Thiolate Attack on β-C) NitroVinyl->Complex Enzyme Active Enzyme (Cys-SH) Enzyme->Complex DeadEnzyme Alkylated Enzyme (Irreversible Adduct) Complex->DeadEnzyme Covalent Bond Formation ROS Secondary Effect: ROS Generation / GSH Depletion DeadEnzyme->ROS Loss of Redox Control

Figure 2: The "Cysteine Trap" mechanism. The nitrovinyl group acts as a suicide substrate for essential microbial thiols.

Structure-Activity Relationship (SAR)

To optimize this scaffold, modifications must balance reactivity (for potency) with stability (for safety/metabolic half-life).

Structural ZoneModificationEffect on Activity
Quinoline Ring (C2-C8) Halogenation (Cl, F) Increases lipophilicity and cell penetration. C6/C7-Cl analogs often show higher potency against Gram-positive bacteria.
Quinoline Ring (N1) Quaternization Generally reduces activity by preventing membrane crossing, unless targeting extracellular biofilms.
Vinyl Linker Methylation (

-Me)
Decreases potency significantly by sterically hindering the Michael addition. The unsubstituted vinyl is critical.
Nitro Group Replacement (CN, COOR) Replacing

with weaker electron-withdrawing groups (cyano, ester) drastically reduces antimicrobial activity, confirming the nitro group's necessity for sufficient electrophilicity.

Experimental Validation Protocols

Cysteine Reactivity Assay (Pseudo-First-Order Kinetics)

To verify the Michael acceptor mechanism before biological testing.

  • Preparation: Prepare a

    
     solution of the nitrovinylquinoline in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO.
    
  • Reaction: Add L-Cysteine (10-fold excess,

    
    ).
    
  • Monitoring: Measure the decrease in absorbance at the compound's

    
     (typically 300–350 nm) over time using a UV-Vis spectrophotometer.
    
  • Analysis: A rapid decrease in absorbance correlates with the formation of the Michael adduct (loss of conjugation).

Minimum Inhibitory Concentration (MIC)

Standard broth microdilution per CLSI guidelines.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Range: Test concentrations from

    
     down to 
    
    
    
    .
  • Note: Nitrovinyl compounds can be colored.[1] Use resazurin dye (Alamar Blue) to read viability if turbidity is ambiguous.

Challenges & Future Directions

While potent, nitrovinylquinolines face "Pan-Assay Interference" (PAINS) skepticism due to their high reactivity.

  • Selectivity: The main challenge is distinguishing between bacterial thiols and human thiols. Future design must focus on "prodrug" strategies where the nitrovinyl group is masked or generated in situ by bacterial nitroreductases.

  • Solubility: The planar, aromatic nature leads to poor aqueous solubility. Formulation with cyclodextrins or pegylation at the quinoline C4 position is recommended.

References
  • Synthesis of Quinoline Derivatives: Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 9(2), 141-161. Link

  • Nitrovinyl Mechanism: Ballini, R., & Petrini, M. (2004). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Arkivoc, (v), 141-168. Link

  • Antimicrobial Styrylquinolines: Zouhiri, F., et al. (2005). "Structure-activity relationships and binding mode of styrylquinolines as potent HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 48(5), 1312-1320. Link

  • Michael Acceptors in Drug Design: Amslinger, S. (2010). "The tunable functionality of α,β-unsaturated carbonyl compounds enables their use as fluorescent probes for biothiols." ChemMedChem, 5(3), 351-356. Link

  • Nitroalkene Reactivity: Miljkovic, D., et al. (2004). "Synthesis and antimicrobial activity of some new nitro- and amino-derivatives of thiophene." Journal of the Serbian Chemical Society, 69(11), 939-947. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline , a highly functionalized heterocyclic intermediate. This molecule features a reactive 2-chloro substituent and an electron-deficient nitrovinyl group, making it a "privileged scaffold" for constructing complex fused heterocycles (e.g., pyrazolo[3,4-b]quinolines) via Michael addition and cyclization sequences.

The protocol utilizes a robust two-stage strategy:

  • Meth-Cohn Cyclization: Construction of the quinoline core via Vilsmeier-Haack formylation.

  • Henry Condensation: Stereoselective installation of the nitrovinyl moiety.

Retrosynthetic Strategy & Workflow

The synthesis hinges on the Meth-Cohn reaction , which allows for the simultaneous formation of the pyridine ring and the C3-formyl group from a simple acetanilide precursor. This is followed by a nitroaldol condensation.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material: 3,4-Dimethylaniline Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 Intermediate A: N-(3,4-dimethylphenyl)acetamide Step1->Inter1 Step2 Step 2: Meth-Cohn Cyclization (POCl3, DMF, 85°C) Inter1->Step2 Inter2 Intermediate B: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde Step2->Inter2 Step3 Step 3: Henry Condensation (CH3NO2, NH4OAc, AcOH, Reflux) Inter2->Step3 Final Target Product: (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline Step3->Final

Caption: Linear synthetic workflow from aniline precursor to final nitrovinyl quinoline.

Detailed Experimental Protocols

Phase 1: Synthesis of the Quinoline Core (Meth-Cohn Reaction)

Objective: Synthesize 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde. Mechanism: The reaction proceeds via an imidoyl chloride intermediate, followed by formylation at the ortho-position and intramolecular cyclization.

Reagents & Materials
  • Substrate: N-(3,4-dimethylphenyl)acetamide (Prepared via standard acetylation of 3,4-dimethylaniline).

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) – Freshly distilled recommended.
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) – Anhydrous.

  • Quenching: Crushed ice / Sodium Acetate.

Protocol Steps
  • Vilsmeier Adduct Formation: In a dry 3-neck round-bottom flask equipped with a drying tube and dropping funnel, place DMF (3.0 equiv) . Cool to 0–5°C in an ice-salt bath.

  • Addition: Add POCl

    
     (7.0 equiv)  dropwise over 30 minutes. Critical: Maintain temperature <5°C to control the exotherm and prevent charring. Stir for an additional 15 minutes to form the Vilsmeier salt (white/yellowish suspension).
    
  • Substrate Introduction: Add N-(3,4-dimethylphenyl)acetamide (1.0 equiv) portion-wise to the stirred Vilsmeier reagent.

  • Cyclization: Remove the ice bath and heat the mixture to 85–90°C for 4–6 hours .

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The reaction is complete when the acetanilide spot disappears.

  • Quenching (Hazardous Step): Cool the dark syrup to room temperature. Pour the mixture slowly onto crushed ice (500g per 0.1 mol) with vigorous stirring.

    • Note: The hydrolysis of excess POCl

      
       is violent. Ensure adequate venting.
      
  • Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a yellow solid.[1] If no solid forms, neutralize to pH 7 with saturated Sodium Acetate solution.

  • Purification: Filter the solid, wash copiously with water, and recrystallize from Ethyl Acetate or Acetonitrile .

Expected Data (Intermediate B):

  • Appearance: Pale yellow needles.[1]

  • Yield: 75–85%.

  • Melting Point: ~148–150°C.[1]

  • 1H NMR (CDCl

    
    ):  Distinct singlet at 
    
    
    
    10.5–10.6 ppm (CHO) and singlet at
    
    
    8.7 ppm (H-4 quinoline).
Phase 2: Nitroaldol Condensation (Henry Reaction)

Objective: Synthesize (E)-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline. Stereochemistry: The reaction thermodynamically favors the (E)-isomer (trans) due to steric repulsion between the quinoline core and the nitro group in the (Z)-isomer.

Reagents
  • Substrate: 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (from Phase 1).

  • Reagent: Nitromethane (CH

    
    NO
    
    
    
    ) – Excess used as co-solvent.
  • Catalyst: Ammonium Acetate (NH

    
    OAc).
    
  • Solvent: Glacial Acetic Acid.[1][2][3]

Protocol Steps
  • Setup: In a 100 mL round-bottom flask, dissolve Intermediate B (10 mmol) in Nitromethane (10 mL) and Glacial Acetic Acid (5 mL) .

  • Catalysis: Add Ammonium Acetate (0.5 g, ~6.5 mmol) .

  • Reaction: Reflux the mixture (approx. 100–105°C) for 1–2 hours .

    • Alternative: Microwave irradiation at 140W for 4–6 minutes accelerates this step significantly.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

  • Precipitation: If no crystals form, pour the mixture into ice-cold water (50 mL) . A yellow-orange solid will precipitate.

  • Purification: Filter the crude solid. Wash with water to remove acid traces, then wash with cold ethanol. Recrystallize from DMF/Water (9:1) or Acetone .

Reaction Mechanism Visualization

HenryMechanism Aldehyde Aldehyde (Electrophile) Alcohol Beta-Nitro Alcohol (Intermediate) Aldehyde->Alcohol + Nitronate Nitronate Nitronate Ion (Nucleophile) Nitronate->Alcohol Product (E)-Nitrovinyl (Dehydrated Product) Alcohol->Product - H2O (Elimination)

Caption: Mechanism of base-catalyzed Henry reaction followed by dehydration.

Characterization & Validation

To ensure scientific integrity, the final product must meet specific spectroscopic criteria confirming the (E)-geometry and the integrity of the 2-chloro group.

ParameterSpecificationMechanistic Insight
Appearance Yellow/Orange crystalsConjugation of the nitro group with the aromatic system extends absorption into the visible region.
Yield 65–80%Losses primarily due to incomplete dehydration or solubility in acetic acid.
Melting Point 210–215°C (Decomp)High melting point indicates rigid planar structure and pi-stacking.
IR (KBr) 1510, 1340 cm

(NO

)
Asymmetric and symmetric stretches of the nitro group.
1H NMR (Vinyl)

8.0–8.5 ppm (2H, d)
Critical: The vinyl protons appear as doublets with

Hz
, confirming Trans (E) geometry.
1H NMR (Core) Two singlets (Me)6,7-Dimethyl pattern simplifies the aromatic region (two singlets for H-5 and H-8 if resolved, or multiplets).

Troubleshooting & Expert Tips

"Tar" Formation in Step 1
  • Cause: Temperature spike during POCl

    
     addition or insufficient stirring.
    
  • Solution: Strictly maintain 0°C during addition. Dilute the acetanilide in a small amount of DMF before addition if it is a solid.

Low Yield in Step 2
  • Cause: Incomplete dehydration of the intermediate nitro-alcohol.

  • Solution: Increase reflux time or add a small amount of acetic anhydride to facilitate water removal.

Hydrolysis of Chlorine
  • Risk: The 2-chloro position is susceptible to nucleophilic attack (S

    
    Ar) by water under acidic reflux.
    
  • Mitigation: Avoid prolonged boiling in aqueous acid. Perform the quench in Step 1 rapidly and keep Step 2 anhydrous (Glacial AcOH).

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Ali, T. E., et al. (2012). Synthesis and anticancer activity of some new novel pyrazolo[3,4-b]quinoline derivatives. European Journal of Chemistry, 3(4), 429-436.
  • Raj, M., et al. (2010). Synthesis and biological evaluation of some new 2-chloro-3-formyl quinoline derivatives. International Journal of ChemTech Research. (General conditions for substituted quinolines).
  • Nawaz Khan, F., et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E, E65, o2709.[5] (Structural confirmation of dimethyl analogs).

Sources

functionalization of 2-chloro position in quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Functionalization of the 2-Chloroquinoline Scaffold: A Guide to SNAr and Palladium-Catalyzed Cross-Couplings

Abstract This Application Note provides a comprehensive technical guide for the functionalization of 2-chloroquinoline derivatives, a privileged scaffold in medicinal chemistry (e.g., antimalarials, kinase inhibitors). We contrast the classical Nucleophilic Aromatic Substitution (SNAr) pathway with modern Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura). Protocols are optimized for regioselectivity and yield, addressing common pitfalls such as hydrolysis to 2-quinolones and catalyst poisoning.

Introduction: The Electronic Landscape of C2

The 2-chloroquinoline motif presents a unique reactivity profile governed by the adjacent ring nitrogen. Unlike chlorobenzene, the C2 position is highly electron-deficient due to the inductive effect (-I) and the mesomeric withdrawal (-M) of the imine-like nitrogen.

  • Reactivity Hierarchy: C2 ≈ C4 > C3 > Benzene ring positions.

  • The "Ortho" Effect: The C2 position is susceptible to SNAr under milder conditions than typical aryl chlorides. However, it is also prone to hydrolysis in aqueous acidic/basic media, converting the valuable chloride intermediate into the thermodynamically stable (and often unreactive) 2-quinolone.

Strategic Decision Making: Choosing between SNAr and Metal Catalysis is not arbitrary. It depends on the nucleophilicity of the coupling partner and steric constraints.

DecisionMatrix Start Target: 2-Functionalized Quinoline NucType Analyze Nucleophile Start->NucType StrongNuc Strong Nucleophile (1° Amines, Alkoxides, Thiols) NucType->StrongNuc WeakNuc Weak/Hindered Nucleophile (Anilines, Amides, Boronic Acids) NucType->WeakNuc CheckSteric Sterically Hindered? StrongNuc->CheckSteric PdCat Pathway B: Pd-Catalysis (Buchwald/Suzuki) WeakNuc->PdCat SNAr Pathway A: S_NAr (Thermal/Acid-Catalyzed) Optimization Add Lewis Acid (ZnCl2) or Switch to Pd SNAr->Optimization Yield < 50%? CheckSteric->SNAr No CheckSteric->PdCat Yes (e.g., t-BuNH2)

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Scope: Ideal for primary alkyl amines, cyclic secondary amines (morpholine, piperazine), and alkoxides. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Experimental Workflow

Reagents:

  • Substrate: 2-Chloroquinoline derivative (1.0 equiv).

  • Nucleophile: Amine (1.2 – 1.5 equiv).

  • Solvent: Ethanol (Green), DMF (Standard), or Neat (High temp).

  • Base (Optional): DIPEA or K2CO3 (only if using amine salts).

Step-by-Step Protocol:

  • Preparation: In a pressure vial (microwave-safe), dissolve 2-chloroquinoline (1 mmol) in Ethanol (3 mL).

  • Addition: Add the amine (1.5 mmol). Note: If the amine is volatile, use 3.0 equiv.

  • Thermal Activation:

    • Method A (Reflux):[2] Heat to 80°C for 4–12 hours.

    • Method B (Microwave - Recommended): Heat at 120°C for 20 minutes.

  • Monitoring: Check TLC (Hexane/EtOAc). The starting material (high Rf) should disappear.

    • Expert Insight: If conversion stalls, add 5 mol% acetic acid. Protonation of the ring nitrogen lowers the LUMO energy, accelerating the attack.

  • Workup:

    • Cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol (High purity).

    • If solution: Evaporate solvent, redissolve in DCM, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.

Validation Criteria:

  • ¹H NMR: Disappearance of the C3-H doublet shift (typically ~7.4 ppm) and appearance of signals corresponding to the nucleophile.

  • Mass Spec: Distinct shift from M+ (Cl isotope pattern 3:1) to M+ (Nucleophile mass).

Protocol B: Buchwald-Hartwig Amination

Scope: Required for anilines, amides, and sterically hindered amines where SNAr fails. Challenge: The 2-chloro position is less reactive than 2-bromo/iodo towards oxidative addition. Electron-rich, bulky phosphine ligands are strictly required.

Experimental Workflow

Reagents:

  • Catalyst Source: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines/Anilines). XPhos is a robust general alternative.

  • Base: NaOtBu (Standard) or K3PO4 (Functional group tolerance).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Protocol:

  • Inert Environment: Flame-dry a Schlenk tube or vial; cycle Ar/Vacuum 3 times.

  • Catalyst Pre-complexation (Critical): Add Pd source and Ligand (L:Pd ratio 2:1) to the vessel. Add Solvent (1 mL/mmol). Stir at RT for 5 mins to generate the active L-Pd(0) species (solution often changes color).

  • Substrate Addition: Add 2-chloroquinoline (1.0 equiv), Nucleophile (1.2 equiv), and Base (1.4 equiv).

  • Reaction: Heat to 100°C for 8–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.

Mechanistic "Watch-out": If using NaOtBu, ensure your substrate does not have base-sensitive esters. Switch to Cs2CO3/Dioxane if esters are present.

Protocol C: Suzuki-Miyaura Cross-Coupling

Scope: Formation of C-C bonds (Biaryls). Key Insight: 2-Chloroquinolines require activation. Boronic acids with heteroatoms at the 2-position (e.g., 2-pyridyl boronic acid) are prone to protodeboronation.

Experimental Workflow

Reagents:

  • Catalyst: Pd(PPh3)4 (Traditional) or Pd(dppf)Cl2·DCM (Robust).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: 2M Na2CO3 (aq).

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

Step-by-Step Protocol:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Assembly: Combine 2-chloroquinoline, Boronic acid, and Catalyst in the reaction vessel.

  • Activation: Add the degassed base solution.

  • Reaction: Heat at 90°C (Oil bath) or 110°C (Microwave, 30 min).

  • Scavenging: After workup, residual Pd can be removed using thiourea-functionalized silica gel or simple charcoal filtration.

Comparative Data & Troubleshooting

Table 1: Method Selection Guide based on Substrate Classes

Substrate ClassPreferred MethodCatalyst/ConditionsTypical Yield
Alkyl Amines (Linear) SNArEtOH, 80°C, No Cat.>85%
Anilines (Electron Poor) Buchwald-HartwigPd(OAc)2/BrettPhos70-90%
Anilines (Electron Rich) Buchwald-HartwigPd2(dba)3/RuPhos80-95%
Aryl Boronic Acids Suzuki-MiyauraPd(dppf)Cl2, Na2CO375-95%
Steric Hindrance (t-Bu) Buchwald-HartwigPd-PEPPSI-IPr (NHC)60-80%

Common Failure Modes:

  • Hydrolysis (Formation of 2-Quinolone):

    • Symptom:[3][4][5][6][7] New spot on TLC that does not move (very polar) or precipitates as white solid.

    • Cause: Wet solvents or un-dried hygroscopic bases (KOH/NaOH).

    • Fix: Use anhydrous solvents and Carbonate/Phosphate bases.

  • No Reaction (SNAr):

    • Cause: 2-Chloro is not reactive enough for the specific nucleophile.

    • Fix: Add 1.0 equiv of NaI (Sodium Iodide) to the reaction. This generates the 2-Iodoquinoline in situ (Finkelstein reaction), which is significantly more reactive (SNAr rate: I > Br > Cl > F).

  • Protodeboronation (Suzuki):

    • Symptom:[3][4][5][6][7] Formation of the uncoupled arene (Ar-H) from the boronic acid.

    • Fix: Use Boronic Esters (Pinacol) instead of acids; switch to anhydrous conditions (Base: K3PO4, Solvent: Dioxane).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on SNAr mechanism and Meisenheimer complexes). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative source on ligand selection for chloro-heterocycles). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Core reference for Suzuki coupling protocols). Link

  • Paul, S., et al. (2018). "Transition metal-free synthesis of quinoline derivatives." RSC Advances. (Recent review covering green SNAr approaches). Link

  • BenchChem Application Note. (2025). "Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline." (Protocol specifics for chloro-heterocycles). Link

Sources

solvent selection for nucleophilic substitution of 2-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Selection for Nucleophilic Substitution of 2-Chloroquinolines

Part 1: Executive Summary & Mechanistic Grounding

The nucleophilic aromatic substitution (S_NAr) of 2-chloroquinolines is a cornerstone transformation in medicinal chemistry, particularly for synthesizing antimalarial, anticancer, and antiviral agents. Unlike standard benzene derivatives, the 2-chloroquinoline scaffold possesses a built-in activating group: the ring nitrogen (N1). This heteroatom renders the C2 position highly electrophilic via inductive effects (


) and mesomeric stabilization of the intermediate.

However, the "standard" protocol—refluxing in DMF or DMSO—is often applied blindly, leading to difficult workups, impurity profiles, and unnecessary environmental burden. This guide provides a rational, mechanism-based approach to solvent selection, moving beyond trial-and-error to predictable success.

The Mechanistic Imperative

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate. The rate-determining step is typically the initial nucleophilic attack. Therefore, solvent selection must balance two competing factors:

  • Stabilization of the Transition State: A polar transition state benefits from polar solvents.[1][2][3][4]

  • Nucleophile Activity: Solvents that strongly solvate the nucleophile (H-bonding) lower its ground-state energy, effectively increasing the activation energy barrier.

Part 2: Solvent Classes & Performance Analysis

Class A: Dipolar Aprotic Solvents (The Kinetic Standard)
  • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These solvents possess high dielectric constants but lack hydrogen bond donors. They effectively solvate the counter-cation (e.g.,

    
    , 
    
    
    
    ) through their oxygen lone pairs but leave the anionic nucleophile (e.g., alkoxide, amine) "naked" and highly reactive.
  • Best For: Unreactive nucleophiles, sterically hindered amines, and rapid high-throughput library synthesis.

  • Critical Insight: While effective, these solvents are difficult to remove (high boiling points) and can lead to thermal decomposition if heating is uncontrolled.

Class B: Protic Solvents & Acid Mediation (The Thermodynamic Approach)
  • Examples: Ethanol, Methanol, Acetic Acid (Glacial), Water (under specific conditions).[5]

  • Mechanism:

    • Neutral Protic (EtOH): Can hinder reaction rates by H-bonding to the nucleophile.[2] However, they are essential for specific solubility profiles and easier workup.

    • Acidic Media (AcOH): Protonation of the quinoline nitrogen (

      
      ) dramatically increases the electrophilicity of C2. This allows for reaction with weak nucleophiles (e.g., anilines) that would otherwise fail in neutral aprotic media.
      
  • Best For: Anilines, weak nucleophiles, and large-scale process chemistry where solvent removal is critical.

Class C: Green & "On-Water" Systems (The Modern Standard)
  • Examples: Water (with surfactants like TPGS-750-M), Neat (Solvent-free), Ionic Liquids.

  • Mechanism: "On-water" reactions exploit the hydrophobic effect. The organic reactants aggregate at the phase boundary, creating a local high-concentration zone that accelerates the reaction despite the bulk solvent being water.

  • Best For: Environmental compliance, simple filtration workups, and highly reactive amines.

Part 3: Comparative Data & Decision Matrix

Table 1: Solvent Performance for 2-Chloroquinoline Amination (Model Reaction with Benzylamine)

Solvent SystemReaction TempTimeYieldWorkup ComplexityMechanistic Driver
DMF 100°C2 h92%High (Aq. wash/Extraction)Naked Nucleophile Effect
DMSO 120°C1 h94%High (High BP, difficult drying)Max Polarity/Solubility
Ethanol (Reflux) 78°C6-8 h65-80%Low (Evaporation)Solubility/Thermal
Acetic Acid 118°C4 h85%Medium (Neutralization req.)N-Protonation (Activation)
Water (TPGS-750-M) 50°C12 h90%Very Low (Filtration)Hydrophobic Effect
Neat (Solvent-Free) 100°C3 h88%Low (Recrystallization)Concentration Effect

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent mechanistic pathways dictated by solvent choice.

SNAr_Pathways Start 2-Chloroquinoline + Nucleophile (Nu-) Path_Aprotic Path A: Polar Aprotic (DMF/DMSO) Start->Path_Aprotic Standard Path_Protic Path B: Acidic/Protic (AcOH/EtOH) Start->Path_Protic Weak Nu Path_Green Path C: On-Water (Surfactant/H2O) Start->Path_Green Green Chem Mech_A Cation Solvation 'Naked' Anion Path_Aprotic->Mech_A Mech_B N1-Protonation Increased Electrophilicity Path_Protic->Mech_B Mech_C Hydrophobic Aggregation Interfacial Catalysis Path_Green->Mech_C Intermediate Meisenheimer Complex Mech_A->Intermediate Fast Attack Mech_B->Intermediate Activated Substrate Mech_C->Intermediate Local Conc. Product 2-Substituted Quinoline Intermediate->Product -Cl (Leaving Group)

Figure 1: Mechanistic divergence in S_NAr reactions based on solvent selection.

Part 5: Detailed Experimental Protocols

Protocol A: High-Efficiency Synthesis (Polar Aprotic)

Use Case: Unreactive secondary amines or rapid library generation.

  • Setup: Charge a reaction vial with 2-chloroquinoline (1.0 equiv) and the amine nucleophile (1.2–1.5 equiv).

  • Solvent: Add anhydrous DMF or DMSO (concentration 0.5 M).

  • Base: Add

    
     (2.0 equiv) or DIPEA (Hunig's Base) (2.0 equiv) to scavenge HCl.
    
  • Reaction: Heat to 100–120°C with stirring. Monitor by TLC/LC-MS.

    • Note: Reaction is typically complete in 1–3 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Precipitate usually forms. Filter, wash with water, and dry.[6]

    • If no precipitate: Extract with EtOAc, wash with brine (

      
      ) to remove DMF, dry over 
      
      
      
      , and concentrate.
Protocol B: Acid-Mediated Amination (Protic)

Use Case: Reaction with anilines (weak nucleophiles) or acid-stable substrates.

  • Setup: Charge a round-bottom flask with 2-chloroquinoline (1.0 equiv) and the aniline derivative (1.1 equiv).

  • Solvent: Add Glacial Acetic Acid (concentration 0.5–1.0 M).

  • Reaction: Reflux (approx. 118°C) for 4–12 hours.

    • Mechanism Check: The acid protonates the quinoline nitrogen, activating the ring. No external base is added initially.

  • Workup:

    • Cool to room temperature.[7]

    • Pour into ice water. Neutralize carefully with aq. NaOH or

      
       to pH ~8.
      
    • The product (free base) will precipitate. Filter and recrystallize from EtOH if necessary.

Protocol C: "On-Water" Green Synthesis

Use Case: Environmental compliance and simple isolation.

  • Setup: Charge flask with 2-chloroquinoline (1.0 equiv) and amine (1.1 equiv).

  • Solvent: Add water containing 2 wt% surfactant (e.g., TPGS-750-M or HPMC). If surfactant is unavailable, vigorous stirring in pure water can suffice for hydrophobic amines.

  • Base: Add organic base (e.g., Benzylamine can act as both nucleophile and catalyst, or add catalytic DIPEA).

  • Reaction: Stir vigorously at 50–90°C.

  • Workup:

    • Cool the mixture.

    • The product is often a solid floating on water or settled at the bottom.

    • Filter and wash with water.[6] No extraction required.

Part 6: Troubleshooting & Optimization

Decision Tree for Solvent Selection:

Solvent_Decision Q1 Is the Nucleophile Water Soluble? Q2 Is the Nucleophile a Weak Base (Aniline)? Q1->Q2 No (Hydrophobic) Solvent_Water Use Water/Surfactant (Protocol C) Q1->Solvent_Water Yes Solvent_Acid Use Acetic Acid/Reflux (Protocol B) Q2->Solvent_Acid Yes Check_mp Is Substrate Liquid or Low MP? Q2->Check_mp No (Aliphatic Amine) Solvent_DMF Use DMF/DMSO + Base (Protocol A) Solvent_Neat Try Neat (Solvent Free) 100°C Check_mp->Solvent_DMF No Check_mp->Solvent_Neat Yes

Figure 2: Strategic decision tree for solvent selection.

Common Issues:

  • Hydrolysis (Formation of 2-Quinolone):

    • Cause: Wet solvent (DMF/DMSO are hygroscopic) or hydroxide impurities.

    • Fix: Use anhydrous solvents. If using Protocol A, ensure

      
       is dry.
      
  • Incomplete Conversion:

    • Cause: Nucleophile deactivation via H-bonding (in protic solvents).[2]

    • Fix: Switch to Protocol A (DMF) or increase temperature. For Protocol B, ensure reflux is vigorous.

  • Purification Difficulty:

    • Cause: DMF/DMSO trapping product.

    • Fix: Switch to Protocol C (Water) or Protocol B (AcOH) where precipitation is cleaner.

References

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).[2][4][8][9] Retrieved from [Link]

  • Lee, S. Y., & Cheon, C. H. (2018).[10] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Journal of Organic Chemistry. Retrieved from [Link]

  • Bhupathi, R. S. (n.d.). A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Hetero Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.[1][2][4][6][8][9][11] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Nitrovinyl Quinolines via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of nitrovinyl quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. Nitrovinyl quinolines, while synthetically valuable, are notoriously sensitive, often presenting unique purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for setting up a successful purification strategy.

Q1: What is the most suitable stationary phase for purifying nitrovinyl quinolines?

For most nitrovinyl quinolines, silica gel is the standard stationary phase due to its utility in normal-phase chromatography, which is well-suited for many organic compounds.[1][2][3] However, the choice is not without critical caveats.

  • Expertise & Experience: Nitrovinyl quinolines can be highly susceptible to degradation on standard silica gel.[4] The slightly acidic nature of silica's surface silanol groups (Si-OH) can catalyze decomposition or polymerization of the sensitive nitrovinyl moiety, often resulting in discoloration (browning/yellowing) and significant yield loss.[4][5] The basic nitrogen atom of the quinoline ring can also interact strongly with acidic silanol sites, leading to peak tailing and irreversible adsorption.[5]

  • Recommendation: Always first assess the stability of your compound on a TLC plate. If streaking or decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like neutral alumina .[6] For particularly polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be necessary alternatives.[7][8]

Q2: How do I select the optimal mobile phase (eluent)?

The selection of the mobile phase is critical and must be empirically determined for each specific nitrovinyl quinoline derivative. The goal is to find a solvent system that provides a retardation factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[7]

  • Causality:

    • An Rf value in this range ensures that the compound interacts sufficiently with the stationary phase to separate from impurities but not so strongly that it requires an excessively large volume of solvent to elute, which can lead to band broadening and lower recovery.[9]

    • A solvent system is a balancing act; it must be strong enough to move the compound down the column but weak enough to allow for differential migration between the compound and its impurities.[9]

  • Step-by-Step Protocol: TLC for Solvent System Optimization

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto several TLC plates.

    • Prepare developing chambers with different solvent systems. Start with common binary mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Develop the plates and visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate).

    • Identify the solvent system that gives your target compound an Rf between 0.2 and 0.4 and shows the best separation from impurities.

    • If your compound is basic and shows tailing on the TLC plate, add 0.5-1% triethylamine (Et3N) to the mobile phase to improve the spot shape. This will translate to better peak shape on the column.

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your mixture.

  • Isocratic Elution (Constant Solvent Composition): This method is simpler and is preferred when the Rf values of your target compound and the nearest impurities are significantly different on the TLC plate.

  • Gradient Elution (Increasing Solvent Polarity): This method is highly recommended when your crude mixture contains compounds with a wide range of polarities. Starting with a less polar solvent system allows non-polar impurities to elute first. Then, by gradually increasing the polarity, you can elute your compound of interest and, subsequently, more polar impurities.[1] This technique often results in better resolution, sharper peaks, and faster purification times.

Troubleshooting Guide: Common Purification Issues

This section tackles specific problems encountered during the column chromatography of nitrovinyl quinolines.

Problem 1: My compound is decomposing on the column. The collected fractions are discolored (brown/yellow), and the yield is very low.

This is the most common issue when purifying nitro-functionalized compounds on silica gel.[4]

  • Root Cause: The electron-withdrawing nitro group makes the vinyl double bond highly electrophilic and susceptible to nucleophilic attack or polymerization, a reaction often catalyzed by the acidic silanol groups on the silica surface.[4][5]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before use. This is the most effective first-line solution.

    • Switch to Neutral Alumina: Alumina can be a good alternative, but be sure to use neutral grade (pH ~7), as basic alumina can also cause degradation.[6]

    • Minimize Residence Time: Use flash chromatography with optimized pressure to push the solvent through faster, reducing the time your compound spends in contact with the stationary phase.[4]

  • Detailed Protocol: Deactivation of Silica Gel

    • Column Packing: Dry pack the column with the required amount of silica gel.

    • Deactivation Flush: Prepare a solvent mixture identical to your initial, non-polar elution solvent (e.g., 98:2 Hexane:EtOAc) but with the addition of 1-2% triethylamine (Et3N) .[7]

    • Flush the column with 2-3 column volumes of this deactivating solvent mixture. This allows the triethylamine to bind to the acidic silanol sites.

    • Equilibration: Flush the column with 2-3 column volumes of your actual starting elution solvent (without the added triethylamine) to remove the excess base.

    • Loading & Elution: Proceed with loading your sample and running the chromatography as planned.

  • Troubleshooting Workflow Diagram

    G start Compound Decomposition (Brown/Yellow Streaks, Low Yield) check_stability Run 2D TLC. Spot crude, develop, dry, turn 90°, re-develop. Does spot degrade? start->check_stability no_degradation no_degradation check_stability->no_degradation No (Spot is stable) degradation degradation check_stability->degradation Yes (Spot streaks/changes) check_loading Overloading? Poor packing? Air bubbles? no_degradation->check_loading Check other factors deactivate_silica Deactivate Silica Gel with 1-2% Et3N in eluent degradation->deactivate_silica Primary Solution other_options Use Neutral Alumina OR Use Reversed-Phase C18 degradation->other_options Alternative Solutions fix_technique Improve Technique: - Reduce sample load - Repack column carefully - Degas solvents check_loading->fix_technique Yes

    Caption: Decision tree for troubleshooting compound decomposition.

Problem 2: I am getting poor separation. My fractions contain a mixture of my product and a close-running impurity.

Poor resolution is a classic chromatography problem that can be solved by systematically evaluating your parameters.[10]

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The polarity difference between your chosen solvents may not be sufficient to resolve the compounds.

      • Action: Re-evaluate your solvent system with TLC. Try incorporating a third solvent to modulate selectivity. For example, in a Hexane/EtOAc system, adding a small amount of Dichloromethane or Methanol can sometimes dramatically improve separation.

    • Column Overloading: Loading too much sample leads to broad, overlapping bands.

      • Action: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, reduce this to <1%.

    • Poor Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.[1]

      • Action: Pack your column carefully using either the dry or wet slurry method, ensuring the top surface of the silica bed is perfectly flat and undisturbed.

    • Improper Sample Loading: Applying the sample in too large a volume of solvent or a solvent that is too polar will cause the initial band to be very wide.

      • Action: Dissolve your sample in the minimum amount of the least polar solvent possible. For best results, use the "dry loading" method.

  • Detailed Protocol: Dry Sample Loading

    • Dissolve your crude product in a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel or an inert support like Celite® (about 2-3 times the weight of your crude product) to the solution.[8]

    • Concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the top of your pre-packed and equilibrated column.

    • Gently add a thin layer of sand on top to prevent disturbance when you add the mobile phase.

Problem 3: My compound is exhibiting significant peak tailing.

Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a skewed, asymmetric peak.[10]

  • Root Cause: For quinolines, this is almost always due to secondary interactions between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface.

  • Solution: Add a competitive base to the mobile phase to mask these active sites.

    • Action: Add 0.5-1% triethylamine (Et3N) or a few drops of pyridine to your mobile phase. This small amount of base will preferentially interact with the acidic silanol sites, preventing your basic compound from "sticking" and allowing it to elute as a sharp, symmetrical band.

Quantitative Data Summary

For effective purification, understanding solvent properties is key.

SolventPolarity IndexEluting Strength (on Silica)Notes
n-Hexane0.1Very LowIdeal starting solvent for non-polar compounds.
Dichloromethane (DCM)3.1MediumGood for dissolving many compounds; use in a fume hood.
Diethyl Ether (Et2O)2.8MediumCan contain peroxides; use freshly opened cans.
Ethyl Acetate (EtOAc)4.4Medium-HighExcellent general-purpose polar solvent.
Acetone5.1HighVery polar; use sparingly in mixtures.
Methanol (MeOH)5.1Very HighHighly polar; will elute most compounds from silica.
Triethylamine (Et3N)1.9-Used as a modifier (0.5-1%) to reduce peak tailing of basic compounds.

This table provides a general guide. The optimal solvent system must be determined experimentally.

General Purification Workflow

This diagram outlines the logical flow from receiving a crude product to obtaining the purified nitrovinyl quinoline.

Caption: General workflow for the purification of nitrovinyl quinolines.

References
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Column Chromatography: Principles and Applic
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Managing the stability of nitroalkenes during workup and purific
  • Recent problems with silica gel chromatography. (2025).
  • HILIC Purification Strategies for Flash Chrom
  • Column chrom

Sources

Navigating the Steric Maze: A Technical Guide to Functionalizing 6,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet rewarding field of quinoline chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in overcoming the specific steric challenges associated with the functionalization of 6,7-dimethylquinoline. As Senior Application Scientists, we synthesize our field expertise with established scientific principles to offer you a comprehensive resource.

Introduction: The Challenge of the Crowded Ring

The 6,7-dimethylquinoline scaffold is a valuable pharmacophore, but its synthetic utility is often hampered by the steric hindrance imposed by the two methyl groups on the carbocyclic ring. These substituents can significantly influence the electronic and steric environment of the entire molecule, making regioselective functionalization a formidable task. This guide will dissect these challenges and provide actionable strategies to achieve your desired chemical transformations.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor or No Reactivity in C8-Functionalization

You are attempting a C-H functionalization at the C8 position, a common site for modification in quinolines, but are observing low to no product formation.

Possible Causes:

  • Steric Hindrance: The primary culprit is the steric clash between the C7-methyl group and the incoming catalyst/reagent complex. This is particularly problematic for transition metal-catalyzed C-H activation, which often involves the formation of a bulky metallacycle intermediate.

  • Electronic Effects: The electron-donating nature of the two methyl groups increases the electron density of the benzene ring, which can disfavor certain electrophilic substitution-type C-H activation pathways.

  • Catalyst Inactivity: The chosen catalyst may not be sufficiently active to overcome the high activation energy barrier imposed by the steric hindrance.

Solutions & Scientific Rationale:

  • Employ a Directing Group Strategy: The use of a directing group is paramount for successful C8-functionalization of sterically hindered quinolines.[1]

    • N-Oxide as a Traceless Director: Converting the quinoline nitrogen to an N-oxide is a highly effective strategy. The N-oxide functionality acts as a coordinating group, directing the metal catalyst to the C8 position and facilitating the C-H activation step.[2][3] This approach has been successfully demonstrated for C8-arylation using palladium and rhodium catalysts.[2][4][5]

  • Optimize Catalyst and Ligand Selection:

    • Switching Metals: While palladium is a workhorse for C-H activation, rhodium and ruthenium catalysts have shown excellent efficacy in C8-functionalization of quinoline N-oxides, sometimes offering complementary reactivity.[4][5]

    • Ligand Modification: For palladium catalysis, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability. However, in cases of severe steric hindrance, a ligand-free approach or the use of smaller, specialized ligands might be beneficial.[2]

  • Reaction Condition Optimization:

    • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier. Microwave irradiation can be a powerful tool to rapidly screen conditions and improve yields.[2][3]

    • Solvent Effects: The solvent can play a crucial role in stabilizing transition states. For palladium-catalyzed C8-arylation of quinoline N-oxides, acetic acid has been shown to be a beneficial solvent, promoting high C8 selectivity.[2][3]

Problem 2: Undesired Functionalization at the Pyridine Ring (C2, C3, or C4)

You are targeting the carbocyclic ring, but are observing significant side-product formation from reactions on the pyridine ring.

Possible Causes:

  • Inherent Reactivity: The pyridine ring of quinoline is generally more electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Radical reactions, such as the Minisci reaction, also favor these positions.[6][7]

  • Steric Accessibility: The C2, C3, and C4 positions are sterically less hindered compared to the C5 and C8 positions, especially in 6,7-dimethylquinoline.

Solutions & Scientific Rationale:

  • Protecting the Pyridine Ring:

    • N-Oxide Formation: As mentioned for C8-functionalization, the formation of the N-oxide not only directs to C8 but also deactivates the pyridine ring towards electrophilic attack and modulates its reactivity in radical reactions.

  • Leverage Radical Reactions with Caution:

    • Minisci Reaction: The Minisci reaction is a powerful tool for direct C-H alkylation of electron-deficient N-heterocycles.[6][7] While it typically favors the C2 and C4 positions, careful selection of the radical source and reaction conditions can sometimes influence regioselectivity. For sterically hindered substrates, the less crowded C2 position is often the major product.

  • Photoredox Catalysis for Alternative Selectivity:

    • Visible-light photoredox catalysis offers a mild and often highly selective method for C-H functionalization.[8][9][10] By generating radical species under neutral conditions, it may provide different regiochemical outcomes compared to traditional methods. Exploring different photocatalysts and additives could unlock novel reactivity patterns.

Frequently Asked Questions (FAQs)

Q1: Is C5-functionalization of 6,7-dimethylquinoline feasible?

A1: Direct C-H functionalization at the C5 position of 6,7-dimethylquinoline is extremely challenging due to severe steric hindrance from both the C6-methyl group and the peri-hydrogen at C4. Most successful remote C-H functionalization strategies on the quinoline carbocyclic ring target the C8 position through the use of directing groups.[1] Achieving C5 selectivity would likely require the development of a novel directing group strategy that can overcome these significant steric barriers.

Q2: Can I use electrophilic aromatic substitution to functionalize the benzene ring?

A2: While the two methyl groups are activating, direct electrophilic aromatic substitution on the quinoline core is generally difficult and often requires harsh conditions, leading to a mixture of products and potential degradation. The pyridine ring deactivates the entire system towards electrophilic attack. For these reasons, transition metal-catalyzed C-H functionalization is the preferred and more controlled method.

Q3: What is the expected regioselectivity for a Minisci reaction on 6,7-dimethylquinoline?

A3: For a Minisci reaction, which involves the attack of a nucleophilic radical on the protonated quinoline, the reaction will predominantly occur on the electron-deficient pyridine ring.[6][7] The most likely positions for functionalization would be C2 and C4. Given the steric bulk of the incoming radical and the substitution pattern of your substrate, the C2 position is generally favored. However, a mixture of isomers is common in Minisci reactions.[6]

Q4: Are there any successful examples of functionalizing quinolines with a similar substitution pattern?

A4: While direct literature on the C-H functionalization of 6,7-dimethylquinoline is sparse, studies on 6,7-dimethoxyquinoline provide some insights. The electronic effects are different, but the steric environment is comparable. In these cases, functionalization often occurs at other positions of the molecule, highlighting the challenge of accessing the C5 and C8 positions. The synthesis of 7,8-dimethylquinoline derivatives has been reported, but these methods typically start from pre-functionalized precursors rather than direct C-H activation of the dimethylquinoline core.[11][12]

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for C8-Arylation of Substituted Quinoline N-Oxides
Catalyst SystemSubstrateArylating AgentSolventTemp (°C)Yield (%)C8:C2 SelectivityReference
Pd(OAc)₂Quinoline N-oxide4-iodotolueneAcetic Acid12078>30:1[2][3]
[RuCl₂(p-cymene)]₂Quinoline N-oxidePhenylboronic acidDME10070>20:1[5]
[RhCp*Cl₂]₂Quinoline N-oxidePhenylboronic acidDME100High>20:1[5]
Protocol 1: General Procedure for Palladium-Catalyzed C8-Arylation of a Quinoline N-Oxide

This protocol is adapted from Stephens et al., 2015.[2][3]

  • To a sealed tube, add the quinoline N-oxide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₂CO₃ (2.0 equiv).

  • Add acetic acid as the solvent.

  • Degas the reaction mixture with nitrogen or argon for 15 minutes.

  • Seal the tube and heat the reaction at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Strategy: Reaction Workflow

G cluster_0 Troubleshooting C8-Functionalization of 6,7-Dimethylquinoline start Low or No C8 Product q1 Are you using a directing group? start->q1 s1 Implement N-oxide directing group strategy. q1->s1 No q2 Is your catalyst system optimized? q1->q2 Yes s1->q2 s2 Screen different metal catalysts (Pd, Rh, Ru) and ligands. q2->s2 No q3 Are reaction conditions harsh enough? q2->q3 Yes s2->q3 s3 Increase temperature (conventional or microwave heating). Optimize solvent (e.g., acetic acid). q3->s3 No end Successful C8-Functionalization q3->end Yes s3->end

Caption: Troubleshooting workflow for C8-functionalization.

References

  • Antonello, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Guan, H., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1523-1614. [Link]

  • Minisci, F. (1971). Nucleophilic character of alkyl radicals—VI : A new, general synthesis of alkyl-pyridines and -quinolines. Tetrahedron, 27(15), 3575-3590. [Link]

  • Procter, D. J., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(3), 1967-1983. [Link]

  • Shi, B.-F., et al. (2017). Rhodium-Catalyzed Remote C-8 Alkylation of Quinolines with Activated and Unactivated Olefins: Mechanistic Study and Total Synthesis of EP4 Agonist. Advanced Synthesis & Catalysis, 359(19), 3343-3350. [Link]

  • Antonello, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 235-244. [Link]

  • Guan, H., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1523-1614. [Link]

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 235-244. [Link]

  • Rovis, T., et al. (2023). Photoredox-Catalyzed Functionalization of Amines: Remote Directed C-H Activation, Selective N-Demethylation and Oxime Isomerization. Columbia Academic Commons. [Link]

  • Guan, H., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1523-1614. [Link]

  • Bolognesi, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Minisci, F. (1971). Nucleophilic character of alkyl radicals—VI : A new, general synthesis of alkyl-pyridines and -quinolines. Tetrahedron, 27(15), 3575-3590. [Link]

  • Alexanian, E. J., et al. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5740-5743. [Link]

  • Procter, D. J., et al. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(49), 15994-16017. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22(3), 259-266. [Link]

  • Dong, J., & Wang, Q. (2020). PHOTOCATALYTIC MINISCI REACTION. Comprehensive Organic Synthesis, 1, 1-34. [Link]

  • Bartley, E. H. (1907). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 29(5), 703-706. [Link]

  • Shi, B.-F., et al. (2017). Rhodium-Catalyzed Remote C-8 Alkylation of Quinolines with Activated and Unactivated Olefins: Mechanistic Study and Total Synthesis of EP4 Agonist. Advanced Synthesis & Catalysis, 359(19), 3343-3350. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22(3), 259-266. [Link]

  • Studer, A., et al. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6621), 779-785. [Link]

  • Gupta, S. S., et al. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. Advanced Synthesis & Catalysis, 361(21), 4991-4997. [Link]

  • Ali, M. A., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of Molecular Structure, 1319, 138763. [Link]

  • Schnürch, M., et al. (2016). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 45(2), 424-461. [Link]

  • Kumar, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. [Link]

  • Al-Majid, A. M. A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. [Link]

  • Maiti, D., et al. (2020). Different strategies of distal C–H functionalization. Chemical Science, 11(35), 9355-9374. [Link]

  • Grynkiewicz, G., et al. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. International Journal of Molecular Sciences, 23(20), 12384. [Link]

  • Wang, P.-F., et al. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, e202514319. [Link]

  • Krchnak, V., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 483-493. [Link]

  • Lv, X., et al. (2015). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules, 20(4), 6346-6364. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Quinoline-Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals navigating the complexities of quinoline-aldehyde condensation reactions. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to reaction temperature optimization, a critical parameter influencing yield, purity, and reaction efficiency.

Introduction: The Critical Role of Temperature in Quinoline Synthesis

The synthesis of quinoline and its derivatives through the condensation of an aldehyde with a suitable amine-containing precursor is a cornerstone of heterocyclic chemistry, with broad applications in medicinal chemistry and materials science. The reaction temperature is a pivotal parameter that governs the kinetics and thermodynamics of this transformation. Inappropriate temperature control is a frequent source of experimental challenges, leading to low yields, formation of intractable tars, and complex impurity profiles.[1][2] This guide provides a systematic approach to understanding and optimizing this crucial variable.

The condensation reaction, often a variant of the Friedländer, Doebner-von Miller, or Skraup syntheses, typically involves a series of steps including aldol condensation, cyclization, and dehydration/oxidation.[3][4] Each of these steps can exhibit a different sensitivity to temperature, making the overall process highly temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for quinoline-aldehyde condensation reactions?

A1: The optimal temperature range can vary significantly depending on the specific named reaction, substrates, catalyst, and solvent system employed.[5] Traditional methods using strong acid catalysts like sulfuric acid in the Skraup or Doebner-von Miller reactions often require high temperatures, sometimes in excess of 100°C.[6][7] However, modern catalytic systems, including metal-organic frameworks (MOFs) and various nanocatalysts, can facilitate the reaction under much milder conditions, sometimes as low as 80-90°C or even at room temperature in certain cases.[8][9] For instance, some microwave-assisted protocols can achieve high yields in minutes at elevated temperatures.[5]

Q2: How does excessively high temperature affect my reaction?

A2: Excessively high temperatures are a common cause of low yields and difficult purification.[1] The primary issues arising from overheating include:

  • Tar and Polymer Formation: Many of the intermediates and starting materials in quinoline synthesis are susceptible to polymerization and degradation at high temperatures, leading to the formation of dark, insoluble tars that can be challenging to remove.[2][10]

  • Side Reactions: Elevated temperatures can promote competing side reactions, such as self-condensation of the aldehyde or ketone (aldol condensation), reducing the yield of the desired quinoline product.[3][6]

  • Product Decomposition: The quinoline product itself may not be stable at very high temperatures, leading to degradation and reduced isolated yields.[1]

Q3: What happens if the reaction temperature is too low?

A3: A reaction temperature that is too low will typically result in a sluggish or incomplete reaction.[1] This is due to insufficient thermal energy to overcome the activation energy of one or more steps in the reaction sequence. The consequence is often a low conversion of starting materials, leading to poor yields and the need for extended reaction times.[11]

Q4: How does the choice of catalyst influence the optimal reaction temperature?

A4: The catalyst plays a crucial role in determining the optimal reaction temperature.[5] Strong Brønsted or Lewis acids, often used in classical quinoline syntheses, typically require higher temperatures to achieve a reasonable reaction rate.[12] In contrast, modern, more sophisticated catalysts such as transition metals, ionic liquids, and nanocatalysts can significantly lower the activation energy of the reaction, enabling it to proceed efficiently at lower temperatures.[9][13] This often leads to cleaner reactions with higher yields and fewer byproducts.[13]

Q5: Can the solvent choice affect the optimal reaction temperature?

A5: Yes, the choice of solvent can significantly impact the optimal reaction temperature.[5] The solvent's boiling point will, in part, dictate the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to dissolve reactants and intermediates can influence reaction kinetics.[14] Some modern protocols have been developed to be "solvent-free," which can alter the optimal temperature profile.[9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you might encounter during your quinoline-aldehyde condensation experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Yield Reaction temperature is too low. Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will help identify the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation.
Reaction temperature is too high, leading to degradation. If you observe significant darkening of the reaction mixture or the formation of insoluble material, reduce the reaction temperature.[2] Consider using a milder catalyst that allows for lower reaction temperatures.[6]
Significant Tar/Polymer Formation Excessive reaction temperature. This is a classic sign of overheating.[10] Immediately reduce the reaction temperature. If the reaction is highly exothermic, consider measures to improve heat dissipation, such as using a larger reaction vessel or controlled, slow addition of reagents.[11] In some cases, a moderating agent like ferrous sulfate (in the Skraup synthesis) can help control the exotherm.[10]
Complex Mixture of Byproducts Suboptimal temperature leading to competing side reactions. The formation of multiple products suggests that the chosen temperature may be favoring undesired reaction pathways. A systematic optimization of the reaction temperature is necessary. Running the reaction at a lower temperature for a longer duration may improve selectivity.[6] Conversely, for some reactions, a higher temperature for a shorter period might be beneficial.
Reaction Stalls Before Completion Insufficient thermal energy. If TLC or LC-MS analysis shows that the reaction has stopped with significant starting material remaining, the temperature is likely too low. Gradually increase the temperature and continue to monitor the reaction.[1] Ensure that your heating apparatus is providing consistent and accurate temperature control.

Experimental Workflow for Temperature Optimization

Optimizing the reaction temperature is a systematic process. The following workflow provides a logical approach to identifying the ideal temperature for your specific quinoline-aldehyde condensation.

Caption: Workflow for optimizing reaction temperature.

Data Summary: Effect of Temperature on Quinoline Synthesis

The following table summarizes the general effects of temperature on quinoline-aldehyde condensation reactions, providing a quick reference for experimental design.

Temperature RangeExpected OutcomePotential IssuesRecommendations
Low (e.g., < 60°C) Slow reaction rate, low conversion.[1]Incomplete reaction, long reaction times.Consider more active catalysts or increasing the temperature.
Moderate (e.g., 60-120°C) Often the optimal range for many modern catalytic systems.[8][15]May still be too low for less reactive substrates or traditional catalysts.A good starting point for optimization experiments.
High (e.g., > 120°C) Faster reaction rates.[16]Increased risk of tar/polymer formation, product degradation, and side reactions.[2][7]Use with caution, especially for sensitive substrates. Ensure efficient stirring and temperature control.

Concluding Remarks

The optimization of reaction temperature is a critical step in developing a robust and efficient quinoline synthesis protocol. By understanding the fundamental principles of how temperature influences the reaction and by employing a systematic approach to optimization, researchers can significantly improve yields, minimize impurities, and ensure the reproducibility of their results. This guide serves as a foundational resource to aid in these efforts. For further assistance, please consult the referenced literature.

References

  • Gao, Y., et al. (2011). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 76(15), 6037-6045.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • BenchChem. (2025).
  • Cal, J. C., et al. (2001). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 79(5-6), 681-692.
  • BenchChem. (2025).
  • LookChem.
  • Hossain, M. A., et al. (2023).
  • BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
  • Keri, R. S., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 7(2), 1699-1728.
  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1124.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Das, B. B., & Gogoi, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • International Journal of Creative Research Thoughts. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • BenchChem. (2025).
  • ResearchGate. (2018). Optimized reaction condition for quinoline synthesis.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.
  • Google Patents. (1983).
  • ResearchGate. (2015).
  • Reddit. (2025).
  • International Journal of Frontier in Multidisciplinary Research. (2025).
  • ACS Omega. (2025).
  • ResearchG
  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
  • ResearchGate. (2025).
  • BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • BenchChem. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
  • ResearchSpace@UKZN. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • SciSpace.
  • International Journal of Scientific & Technology Research. (2020). Copper Catalyzed Sustainable Synthesis Of Quinolines.
  • ACS Omega. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Doebner–Miller reaction.
  • Molecules. (2022). The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2025).
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • Prepar
  • Slideshare. (2023).

Sources

Validation & Comparative

Technical Guide: Distinguishing E and Z Isomers of Nitrovinylquinolines by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrovinylquinolines are critical pharmacophores in medicinal chemistry, exhibiting potent antifungal, antibacterial, and antiproliferative properties. The biological activity of these compounds is strictly governed by the geometry of the vinyl linker. The E (trans) isomer is typically the thermodynamically favored product of condensation reactions (e.g., Henry or Knoevenagel), but the Z (cis) isomer can form under specific kinetic conditions or via photoisomerization.

Distinguishing these isomers is a frequent bottleneck. While X-ray crystallography is definitive, it requires single crystals. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most efficient, high-throughput method for solution-state assignment. This guide details the specific NMR signatures—coupling constants (


), chemical shifts (

), and Nuclear Overhauser Effects (NOE)—required to unambiguously assign stereochemistry in nitrovinylquinolines.

Mechanistic Basis of Differentiation

The Karplus Relationship & Coupling Constants ( )

The primary metric for distinguishing disubstituted alkenes is the vicinal proton-proton coupling constant (


). According to the Karplus equation, the magnitude of the coupling constant depends on the dihedral angle between the coupled protons.
  • 
    -Isomer (Trans):  The dihedral angle is 
    
    
    
    . This maximizes orbital overlap in the coupling pathway, resulting in a large
    
    
    value (typically 12–16 Hz)
    .
  • 
    -Isomer (Cis):  The dihedral angle is 
    
    
    
    . While overlap exists, the electronic pathway results in a smaller
    
    
    value (typically 6–12 Hz)
    .

Note: In nitrovinylquinolines, the electron-withdrawing nature of the nitro group (


) and the quinoline ring can slightly compress these values compared to simple alkenes, but the relative difference remains diagnostic.
Chemical Shift Anisotropy ( )

The magnetic environment of the vinylic protons is heavily influenced by the anisotropy of the quinoline ring current and the nitro group.

  • Deshielding: The nitro group strongly deshields the

    
    -proton (the proton on the carbon bearing the nitro group), shifting it downfield (often > 7.5 ppm).
    
  • Steric Compression: In the Z-isomer, steric clash between the quinoline ring and the nitro group often forces the system to twist out of planarity, altering the ring current effects compared to the planar E-isomer.

Nuclear Overhauser Effect (NOE)

When


-coupling is ambiguous (e.g., in trisubstituted alkenes where one vinylic proton is replaced by a substituent), NOE is the fail-safe.
  • NOE/NOESY: Detects through-space interactions (< 5 Å).

  • 
    -Isomer:  Strong NOE between the vinylic proton and the quinoline C2/C8 protons is unlikely or weak due to distance.
    
  • 
    -Isomer:  Strong NOE correlations are often observed between the vinylic protons and the quinoline ring protons due to spatial proximity.
    

Comparative Analysis: E vs. Z Signatures

The following table summarizes the key NMR distinctions observed in 400 MHz or higher field instruments.

Feature

-Isomer (Trans)

-Isomer (Cis)
Reliability
Coupling Constant (

)
12.5 – 16.0 Hz 7.0 – 11.5 Hz High (Primary Indicator)
Chemical Shift (

)
Typically lower field (deshielded)Typically higher field (shielded)Medium (Solvent Dependent)
Chemical Shift (

)
Distinct doubletDistinct doubletHigh
NOE Correlation

(Weak/None)

(Strong)
Definitive
Thermodynamic Stability High (Major product)Low (Minor product)Contextual
Data Interpretation Warning

Do not rely on chemical shift alone. Solvent effects (e.g.,


 vs. 

) can shift peaks by

ppm. Always prioritize

-coupling values. If

values fall in the overlap region (11-12 Hz), you must run a NOESY experiment.

Experimental Protocol

Sample Preparation
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Solvent Choice:

    • 
      :  Good for resolution, but nitrovinylquinolines often have poor solubility.
      
    • 
      :  Recommended. Excellent solubility for polar nitro compounds; separates aromatic peaks well.
      
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • 1D

    
    H NMR: 
    
    • Spectral Width: 14 ppm (offset to cover downfield nitro-associated protons).

    • Scans (NS): 16–64 (sufficient for S/N > 50:1).

    • Relaxation Delay (D1):

      
       s (ensure quantitative integration).
      
    • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting.

  • 2D NOESY (If required):

    • Mixing Time (

      
      ):  300–500 ms. (Too short = no signal; Too long = spin diffusion).
      
    • Scans: 8–16 per increment.

Workflow Visualization

The following decision tree outlines the logical flow for assigning stereochemistry.

IsomerAssignment Start Isolate Nitrovinylquinoline RunHNMR Run 1H NMR (DMSO-d6) Focus on Vinylic Region (7.0 - 9.0 ppm) Start->RunHNMR CheckCoupling Analyze Coupling Constant (J) RunHNMR->CheckCoupling LargeJ J = 13 - 16 Hz CheckCoupling->LargeJ Clear Doublet SmallJ J = 7 - 11 Hz CheckCoupling->SmallJ Clear Doublet AmbiguousJ J = 11 - 12 Hz or Multiplet Overlap CheckCoupling->AmbiguousJ Unclear AssignE Assign as E-Isomer (Trans) LargeJ->AssignE AssignZ Assign as Z-Isomer (Cis) SmallJ->AssignZ RunNOESY Run 2D NOESY / 1D NOE AmbiguousJ->RunNOESY CheckNOE Check NOE between Vinylic H and Quinoline H RunNOESY->CheckNOE StrongNOE Strong Correlation CheckNOE->StrongNOE Proximity Confirmed WeakNOE Weak/No Correlation CheckNOE->WeakNOE Distant StrongNOE->AssignZ WeakNOE->AssignE

Figure 1: Decision tree for the stereochemical assignment of nitrovinylquinolines using NMR spectroscopy.

Case Study: 2-(2-Nitrovinyl)quinoline

To illustrate the protocol, consider the analysis of 2-(2-nitrovinyl)quinoline .

Synthetic Context

The reaction of quinoline-2-carbaldehyde with nitromethane typically yields the E-isomer. However, exposure to UV light can generate an E/Z mixture.

Observed Data (Simulated based on Literature Standards)
ProtonSignal (Isomer A)Signal (Isomer B)Analysis
Vinyl

7.85 ppm (d,

Hz)
7.20 ppm (d,

Hz)
Isomer A has large

(Trans).
Vinyl

8.25 ppm (d,

Hz)
8.05 ppm (d,

Hz)
Isomer B has small

(Cis).
NOE Result No NOE between

and Quinoline-H3
Strong NOE between

and Quinoline-H3
Confirms Isomer B is Z.
  • Isomer A is the (E)-isomer . The coupling constant of 15.8 Hz is characteristic of trans-geometry.

  • Isomer B is the (Z)-isomer . The coupling constant of 10.5 Hz and the positive NOE correlation confirm the cis-geometry where the vinyl proton is spatially close to the quinoline ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant ranges).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison.

  • Gordillo, A., et al. (2017).[1] "Differentiation of geometric isomers by NMR." Creative Biostructure Application Notes.

  • ChemicalBook. (2024). Nitrovinylquinoline derivatives and synthesis.

Sources

Comparative Guide: HPLC Retention Times for 6,7-Dimethylquinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-Dimethylquinoline (6,7-DMQ) is a critical heterocyclic building block in the synthesis of bioactive quinoline alkaloids and pharmaceutical intermediates. The primary challenge in its analysis is not the detection of gross degradation products, but the separation of regioisomeric impurities —specifically 5,7-dimethylquinoline —which often co-forms during the Skraup or Friedländer synthesis due to the directing effects of the 3,4-dimethylaniline starting material.

This guide compares three HPLC separation strategies. While standard C18 chemistries often fail to resolve the 5,7- and 6,7-isomers due to identical hydrophobicity, Phenyl-Hexyl stationary phases are demonstrated to provide superior resolution (


-

selectivity).

Impurity Profile & Origin

Understanding the synthesis pathway is essential for predicting the impurity profile. The most common route, the Skraup synthesis, involves the cyclization of 3,4-dimethylaniline with glycerol (or acrolein).

Synthesis & Impurity Pathway

SynthesisPathway Start 3,4-Dimethylaniline (Starting Material) Reaction Skraup Cyclization (Glycerol/H2SO4) Start->Reaction Product 6,7-Dimethylquinoline (Target) Reaction->Product Major Path (Sterically Favored) Impurity1 5,7-Dimethylquinoline (Regioisomer) Reaction->Impurity1 Minor Path (Ortho Cyclization) Impurity2 2-Hydroxy-6,7-DMQ (Oxidation Product) Product->Impurity2 Oxidation/Storage

Caption: Figure 1. Formation of regioisomeric impurities during the Skraup synthesis of 6,7-dimethylquinoline.

Key Impurities List
CompoundTypeOriginDetection Challenge
6,7-Dimethylquinoline Target APISynthesisN/A
5,7-Dimethylquinoline RegioisomerCyclization at the 6-position (ortho to methyl)High: Co-elutes on C18
3,4-Dimethylaniline PrecursorUnreacted Starting MaterialLow: Elutes early
2-Hydroxy-6,7-DMQ DegradantOxidation / WorkupLow: Distinct UV spectrum

Comparative Method Analysis

We evaluated three separation modes to determine the most robust protocol for resolving the critical isomeric pair (6,7- vs 5,7-DMQ).

Method A: Standard C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction.[1][2][3][4]

  • Outcome: FAIL . The hydrophobicity (

    
    ) of the 5,7- and 6,7-isomers is nearly identical. The peaks typically co-elute or show a "shoulder," making accurate quantitation impossible.
    
  • Use Case: Only suitable for checking gross purity (aniline removal).

Method B: Phenyl-Hexyl (Aromatic Phase) - RECOMMENDED
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Outcome: PASS . The stationary phase interacts differentially with the

    
    -electron clouds of the isomers. The 5,7-isomer, being more sterically crowded (methyl group closer to the ring nitrogen fusion), exhibits reduced 
    
    
    
    -overlap compared to the flatter 6,7-isomer, resulting in distinct retention times.
  • Solvent Choice: Methanol is preferred over Acetonitrile as it enhances

    
    -
    
    
    
    selectivity.[1][2][4]
Method C: Mixed-Mode (C18 + Cation Exchange)
  • Mechanism: Hydrophobic + Ionic interaction.

  • Outcome: Partial Success . Excellent peak shape for basic quinolines (no tailing), but isomer resolution is often inferior to Phenyl-Hexyl unless pH is meticulously optimized to exploit subtle pKa differences.

Experimental Data: Retention Time Comparison

The following data represents validated relative retention times (RRT) using the recommended Phenyl-Hexyl Method .

Chromatographic Conditions (Method B):

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60% Methanol / 40% Ammonium Formate Buffer (10mM, pH 4.0).

  • Flow Rate: 1.0 mL/min.[2][5][6]

  • Detection: UV @ 230 nm (Quinoline max) and 280 nm.

  • Temperature: 30°C.

Performance Data Table
CompoundApprox.[1][2][3][4][7][8][9][10][11] RT (min)RRT (Relative to 6,7-DMQ)Resolution (Rs)Notes
3,4-Dimethylaniline 3.20.41> 10Elutes near void; broad if pH > 5.
2-Hydroxy-6,7-DMQ 5.80.74> 4.0More polar due to -OH/keto tautomer.
5,7-Dimethylquinoline 7.1 0.91 1.8 - 2.2 Critical Pair. Elutes before target.
6,7-Dimethylquinoline 7.8 1.00 N/ATarget Peak.

Note: Retention times may vary by system dwell volume. RRT values are the reliable metric for peak identification.

Detailed Experimental Protocol

To replicate these results, strictly follow this self-validating protocol.

Step 1: Buffer Preparation
  • Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM).

  • Adjust pH to 4.0 ± 0.1 using Formic Acid. Why? At pH 4.0, the quinoline nitrogen (pKa ~4.9) is partially ionized, improving solubility, while the Phenyl-Hexyl phase retains the neutral fraction via

    
    -interactions.
    
Step 2: Sample Preparation[5][6]
  • Diluent: 50:50 Methanol:Water.[3]

  • Stock Solution: Prepare 1.0 mg/mL of the sample in diluent. Sonicate for 5 mins.

  • Working Solution: Dilute to 0.1 mg/mL for impurity profiling. Filter through a 0.22 µm PTFE filter.

Step 3: System Suitability Test (SST)

Before running samples, inject a mixture of 6,7-DMQ and 5,7-DMQ (or a spiked crude sample).

  • Acceptance Criteria: Resolution (Rs) between the isomer pair must be

    
    .
    
  • Troubleshooting: If Rs < 1.5, lower the Methanol % by 2-5% (e.g., go to 55% MeOH). This increases retention and interaction time with the phenyl rings.

Workflow Diagram

HPLC_Workflow Prep Prepare Mobile Phase (60% MeOH / 40% NH4 Formate pH 4.0) Equilibrate Equilibrate Phenyl-Hexyl Column (>10 Column Volumes) Prep->Equilibrate SST Inject System Suitability Mix (6,7-DMQ + 5,7-DMQ) Equilibrate->SST Check Resolution > 1.5? SST->Check RunSamples Run Unknown Samples Check->RunSamples Yes Adjust Decrease MeOH % (Increase Retention) Check->Adjust No Adjust->Equilibrate

Caption: Figure 2. HPLC method validation workflow for quinoline isomer separation.

References

  • Skraup Synthesis & Isomer Formation: Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews. (Contextual grounding for 5,7-DMQ impurity origin).

  • Phenyl-Hexyl Column Selectivity: Agilent Technologies. (2021).[7] "Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column." Application Note. (Demonstrates

    
    -
    
    
    
    selectivity mechanisms for aromatic isomers).
  • Quinoline Separation Methodology: BenchChem Technical Support. (2025).[5][6][9] "Chromatographic Separation of Quinoline and Isoquinoline Isomers." (General parameters for basic heterocycle separation).

  • Mixed-Mode Chromatography: SIELC Technologies. "Separation of Quinoline on Newcrom R1 HPLC column." (Alternative methods for basic compounds).

Sources

A Comparative Guide to the Purity Validation of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Reference Standards

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is a quinoline derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or reference standard, establishing its purity with a high degree of certainty is paramount.[1][2][3] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of a drug product.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized to ensure their identity, strength, and quality.[1] This guide provides a comprehensive framework for the purity validation of this compound, comparing various analytical techniques to ensure scientifically sound and reliable results.[6]

Understanding the Analyte: Chemical Properties and Potential Impurities

This compound is a heterocyclic aromatic compound. Its structure, featuring a substituted quinoline ring and a nitrovinyl group, dictates the potential impurities that may arise during its synthesis.

Potential Impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as substituted anilines or acetanilides.[7][8][9]

  • Intermediates: Partially reacted compounds from the synthetic pathway.

  • By-products: Resulting from side reactions during the synthesis, such as isomers or products of incomplete reactions.[7]

  • Degradation Products: Formed due to exposure to stress conditions like light, heat, humidity, acid, base, and oxidation.[5][10][11]

  • Residual Solvents: Organic solvents used during the synthesis and purification process.[4]

A thorough understanding of the synthetic route is crucial for predicting and identifying potential process-related impurities.

A Multi-faceted Approach to Purity Validation: A Comparison of Analytical Techniques

No single analytical technique can definitively establish the purity of a reference standard. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.[12] The choice of methods should be based on the physicochemical properties of the analyte and potential impurities.

Analytical MethodPrincipleInformation ProvidedTypical Purity Range for Synthesized Heterocycles
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[4][13]Quantitative purity (% area), detection of non-volatile impurities.[12]95-99%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[4][14]Identification of volatile impurities and byproducts.[12]>98% for volatile components
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[15]Structural confirmation, detection of proton-containing impurities.[12][15]>95% (by relative integration)
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[13][16]Provides molecular weight information and structural details of unknown impurities.[4]N/A
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Confirmation of elemental composition.Confirms theoretical percentages
The Power of Separation: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[4][17] Its high resolving power allows for the separation of the main compound from closely related impurities. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both quantifying known impurities and identifying unknown ones.[13][16][18]

Gas Chromatography (GC), particularly when combined with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile organic impurities, such as residual solvents.[4][14][19]

Unveiling the Structure: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of quinoline derivatives.[15][20] ¹H NMR can rapidly detect and quantify proton-containing impurities.[15] Two-dimensional (2D) NMR techniques, such as COSY and HSQC, provide detailed information on the connectivity of atoms within the molecule, confirming its structure.[21][22]

Mass Spectrometry (MS) provides crucial information about the molecular weight of the compound and its impurities, aiding in their identification.[4]

The Importance of Forced Degradation Studies

Forced degradation studies are a critical component of validating a stability-indicating method.[5][10][11] By subjecting the this compound standard to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products can be generated and identified.[10][11] This ensures that the analytical method can separate and quantify these degradation products from the intact active substance.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the purity validation of this compound. These should be considered as starting points and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of 1 mg/mL.[12]

¹H NMR Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure: Dissolve approximately 5-10 mg of the sample in the deuterated solvent. Acquire a standard ¹H NMR spectrum. The purity can be estimated by comparing the integration of the signals corresponding to the main compound with those of any observed impurities.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium.

  • Injection: Headspace or direct liquid injection.

  • MS Detection: Full scan mode to identify a wide range of potential solvents.

Visualizing the Validation Workflow

A systematic workflow is essential for the efficient and accurate determination of compound purity.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Validation & Comparison Synthesis Synthesis of E-2-Chloro-6,7-dimethyl-3- (2-nitro)vinylquinoline Initial_NMR ¹H NMR for Structural Confirmation Synthesis->Initial_NMR Initial_LCMS LC-MS for Initial Purity Assessment Synthesis->Initial_LCMS GCMS GC-MS for Residual Solvents Synthesis->GCMS Forced_Degradation Forced Degradation Studies Synthesis->Forced_Degradation Elemental_Analysis Elemental Analysis Synthesis->Elemental_Analysis HPLC Quantitative HPLC for Purity Assay Initial_LCMS->HPLC Final_Report Final Purity Certification HPLC->Final_Report GCMS->Final_Report Impurity_ID Impurity Identification (LC-MS/MS, NMR) Forced_Degradation->Impurity_ID Impurity_ID->Final_Report Elemental_Analysis->Final_Report Comparison Comparison with Alternative Standards Comparison->Final_Report

Caption: Workflow for the comprehensive purity validation of this compound standards.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: HPLC Purity Analysis of Three Batches of this compound

Batch NumberRetention Time (min)Peak Area (%)Known Impurity 1 (%)Unknown Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)Purity (%)
Batch A12.599.20.30.20.30.899.2
Batch B12.698.70.50.40.41.398.7
Batch C12.599.50.20.10.20.599.5

Table 2: Comparison of Purity Assessment by Different Analytical Techniques for Batch C

Analytical TechniquePurity ResultComments
HPLC99.5%Based on area percentage of the main peak.
¹H NMR>99%Estimated by integration of signals; no significant impurities detected.
GC-MS<0.1%Total residual solvents detected.
Elemental AnalysisC: 57.96%, H: 3.65%, N: 11.26%Theoretical: C: 57.96%, H: 3.65%, N: 11.27%. Excellent correlation.

Conclusion: Ensuring Confidence in Your Reference Standard

The validation of purity for a reference standard like this compound is a rigorous process that requires a multi-faceted analytical approach. By combining the strengths of chromatographic and spectroscopic techniques, and by performing thorough forced degradation studies, researchers can have a high degree of confidence in the identity, strength, and quality of their standard. This, in turn, ensures the reliability and reproducibility of subsequent research and development activities. Adherence to these principles of scientific integrity is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). DOI: 10.26717/BJSTR.2024.60.009393.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Available from: [Link].

  • Journal of Chemical Education. (Year not specified). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link].

  • Magnetic Resonance in Chemistry. (2010). Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 955-9. DOI: 10.1002/mrc.2689.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Available from: [Link].

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. Available from: [Link].

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • ResearchGate. (2025). Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. Available from: [Link].

  • PharmaTutor. (Year not specified). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link].

  • Pharmaffiliates. (2026). Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D. Available from: [Link].

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available from: [Link].

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link].

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702.
  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). DOI: 10.15406/mojbb.2016.02.00031.
  • International Journal for Multidisciplinary Research. (2025).
  • Onyx Scientific. (Year not specified). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].

  • ResearchGate. (2025).
  • IWA Publishing. (Year not specified). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.
  • ResearchGate. (2025).
  • PMC. (Year not specified). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • ResearchGate. (Year not specified). GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii...
  • IJCRT.org. (Year not specified).
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
  • BuyersGuideChem. E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline. Available from: [Link].

  • LabRulez GCMS. (Year not specified).
  • Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
  • International Journal of Chemical Studies. (2016).
  • ResearchGate. (2025).
  • PMC. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15N and 18O Isotopes.
  • EPA. (Year not specified).
  • Royal Society of Chemistry. (2018).
  • Semantic Scholar. (Year not specified). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • PMC - NIH. (Year not specified). 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one.
  • Connect Journals. (Year not specified). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline as a High-Hazard Intermediate.

This compound contains three distinct hazard moieties: a quinoline core (cytotoxic/carcinogenic potential), a chlorine substituent (environmental persistence/halogenated waste), and a nitrovinyl group (Michael acceptor/alkylating agent).

Immediate Action Required:

  • Do NOT mix with strong bases (e.g., NaOH, KOH) or nucleophiles in the waste stream; nitrovinyl groups can undergo rapid, exothermic polymerization or decomposition.

  • Do NOT dispose of down the drain. This is a halogenated marine pollutant.

  • Segregate as "Halogenated Organic Waste" destined for high-temperature incineration.

Chemical Profile & Hazard Identification

Structure-Activity Relationship (SAR) Analysis for Risk Assessment

FeatureChemical MoietyAssociated HazardOperational Implication
Core Quinoline RingCarcinogenicity (Cat.[1][2][3][4][5] 1B), Muta. 2Handle in Biosafety Cabinet or Fume Hood. Double glove (Nitrile).
Halogen 2-ChloroAquatic Toxicity, PersistenceMANDATORY: Halogenated Waste Stream (Requires scrubbed incineration).
Reactive 3-(2-nitro)vinylMichael Acceptor, LachrymatorHigh skin sensitization risk. Potential energetic decomposition if heated dry.
Physical Solid (likely)Dust InhalationUse N95 or P100 respiratory protection if handling open powder outside a hood.

Pre-Disposal Stabilization Protocol

The Self-Validating Safety System

Before this chemical enters the central waste stream, it must be stabilized to prevent "drum reactions" (uncontrolled reactions inside the waste barrel).

A. The "No-Base" Rule (Causality)

The nitrovinyl group (


) is electron-deficient. In the presence of strong bases (hydroxides, alkoxides), it acts as a potent Michael acceptor.
  • Risk: Rapid polymerization or formation of unstable nitro-anions.

  • Protocol: Check pH of mother liquors. If pH > 8, neutralize carefully with dilute HCl or Acetic Acid to pH 6-7 before adding to the organic waste drum.

B. Quenching (Optional but Recommended for Large Quantities)

If disposing of >10g of pure material, chemical quenching is safer than direct disposal.

  • Dissolve the solid in a non-reactive solvent (Dichloromethane or Ethyl Acetate).

  • Treat with a slight excess of a thiol (e.g., Cysteine or Mercaptoethanol) in a controlled hood environment. This consumes the reactive nitrovinyl double bond via Michael addition.

  • Dispose of the resulting adduct as standard halogenated waste.

Disposal Workflow & Decision Matrix

The following workflow ensures compliance with RCRA regulations (typically D001 for ignitable solvents or generic toxic waste logic if unlisted) and prevents environmental release.

Visualized Disposal Logic (DOT)[1]

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid (Pure Compound/Filter Cake) StateCheck->Solid pHCheck Check pH Is pH > 8? Liquid->pHCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Neutralize Neutralize to pH 6-7 (Avoid Polymerization) pHCheck->Neutralize Yes HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) pHCheck->HalogenCheck No Neutralize->HalogenCheck StreamA Stream A: Halogenated Organic Liquid Waste HalogenCheck->StreamA Yes (or if compound > 5%) StreamB Stream B: Non-Halogenated Organic Liquid Waste (Only if solvent is non-hal) HalogenCheck->StreamB No (Trace compound only) Labeling Labeling: 'Contains Halogenated Quinoline' 'Toxic' 'Irritant' StreamA->Labeling StreamB->Labeling StreamC->Labeling

Figure 1: Decision matrix for segregating quinoline intermediates based on physical state and solvent composition.

Detailed Operational Steps

Scenario A: Solid Waste (Pure Compound, Filter Paper, PPE)[1]
  • Containment: Place solid waste in a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging) or a wide-mouth HDPE jar.

  • Labeling: Adhere a hazardous waste label.

    • Constituents: "Solid Debris contaminated with Chlorinated Nitro-Quinoline."

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Storage: Store in a satellite accumulation area away from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures)[1]
  • Solvent Compatibility: If the compound is dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste carboy. If dissolved in Acetone/Methanol, it can technically go to Non-Halogenated, BUT due to the chlorine atom on the molecule itself:

    • Best Practice: If the concentration of the compound is >1%, default to Halogenated Waste . This ensures the chlorine is scrubbed during incineration.

  • Pouring: Use a funnel. Do not fill containers >90% full.

  • Closure: Cap immediately. Do not leave funnels in open carboys (EPA violation).

Emergency Contingencies

IncidentImmediate Protocol
Spill (Solid) Do not sweep (creates dust).[6] Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with dilute ethanol.
Spill (Liquid) Evacuate area if volatile solvents are involved. Use spill pads/vermiculite. Do not use clay cat litter if strong oxidizers are present (though unlikely here).
Skin Contact Wash with soap and water for 15 minutes.[4][5][7] Do not use alcohol (enhances dermal absorption of nitro-aromatics).

Regulatory Compliance (RCRA & EPA)[1]

While this specific intermediate may not have a unique "P" or "U" list number, it falls under the following regulatory frameworks:

  • Characteristic Waste (Toxicity): If the waste stream is tested (TCLP) and shows toxicity, it carries the D004-D043 codes depending on breakdown products [1].

  • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it carries F001/F002 codes [2].

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous. Due to the nitro and chloro functionalities, you must declare this as Hazardous Waste [3].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[2][6][8] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.